alpha-D-Mannose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-PQMKYFCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015858 | |
| Record name | alpha-D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Information not available., Solid | |
| Record name | alpha-D-Mannopyranose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
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Solubility |
713.0 mg/mL at 17 °C | |
| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
7296-15-3, 101357-07-7, 3458-28-4 | |
| Record name | α-D-Mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-D-Mannose | |
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| Record name | alpha-D-Mannopyranose | |
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| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |
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| Record name | .ALPHA.-D-MANNOPYRANOSE | |
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| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 °C | |
| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Interconversion of Alpha D Mannose
Endogenous Metabolic Pathways
D-Mannose enters mammalian cells often via the same transporters as glucose, such as facilitated diffusion hexose (B10828440) transporters (SLC2A group, or GLUT) researchgate.netnih.gov. Once inside the cell, D-mannose is primarily phosphorylated by hexokinase (HK) to form mannose-6-phosphate (B13060355) (Man-6-P) wikipedia.orgresearchgate.netnih.gov. This phosphorylation is a crucial initial step, committing mannose to intracellular metabolism researchgate.net.
The metabolism of mannose is intricately linked with glucose metabolism through shared intermediates and enzymes. Mannose-6-phosphate stands at a metabolic branch point; it can either be channeled towards glycoprotein (B1211001) synthesis or catabolized by phosphomannose isomerase (PMI) to fructose-6-phosphate (B1210287) (Fru-6-P) researchgate.netnih.gov. Fructose-6-phosphate is a key intermediate in glycolysis, thus connecting mannose metabolism directly to the glycolytic pathway researchgate.netwikipedia.orgontosight.ai. The reversible conversion between Man-6-P and Fru-6-P catalyzed by PMI establishes a significant link between mannose and glucose metabolic pathways researchgate.net. In some contexts, mannose can even serve as an energy source for glycolysis, particularly in cells with high PMI expression researchgate.netnih.gov.
Phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI), is a pivotal enzyme in mannose metabolism (EC 5.3.1.8) wikipedia.orgontosight.ai. It catalyzes the reversible isomerization of Man-6-P and Fru-6-P wikipedia.orgontosight.ai. This reaction is essential for enabling cells to convert Man-6-P into Fru-6-P, which can then enter glycolysis or be utilized in the synthesis of glycans wikipedia.orgontosight.ai. PMI is a metalloenzyme that typically requires metal ions like zinc for its catalytic activity wikipedia.orgontosight.aiebi.ac.uk. The enzyme shows a high degree of selectivity for the beta anomer of Man-6-P wikipedia.org. The activity of PMI is crucial for several metabolic pathways, including glycolysis, gluconeogenesis, and glycoprotein synthesis ontosight.ai. Deficiencies in PMI activity are associated with carbohydrate-deficient glycoprotein syndrome type Ib (CDG-Ib), highlighting its importance in proper glycoprotein synthesis nih.govontosight.aifrontiersin.org. The ratio of PMI to phosphomannomutase (PMM2) within a cell influences the fate of Man-6-P, directing it towards either catabolism via PMI or glycosylation via PMM2 nih.gov.
Enzymatic Links with Glucose Metabolism
Key Phosphorylated Intermediates
The biosynthesis of activated mannose donors involves the formation of specific phosphorylated intermediates.
D-Mannose 6-phosphate (Man6P) is a central intermediate in mannose metabolism researchgate.netmdpi.comhmdb.ca. It is primarily formed through the phosphorylation of D-mannose by hexokinase upon entry into the cell wikipedia.orgresearchgate.netnih.govhmdb.ca. Man6P can also be generated from the isomerization of fructose (B13574) 6-phosphate catalyzed by phosphomannose isomerase wikipedia.orgontosight.aihmdb.caresearchgate.net. Man6P is a hexose phosphate (B84403) and a carbohydrate derivative containing a hexose substituted by a phosphate group hmdb.ca. It exists in all eukaryotes hmdb.ca. Man6P serves as a substrate for further metabolic conversions, including its isomerization to Fru-6-P by PMI or its conversion to mannose-1-phosphate by phosphomannomutase researchgate.netnih.govhmdb.ca.
Alpha-D-Mannose 1-phosphate (α-Man1P) is another crucial phosphorylated intermediate in the pathway leading to the synthesis of activated mannose ontosight.ai. It is primarily synthesized from mannose-6-phosphate through the action of phosphomannomutase (PMM), specifically PMM2 in mammals nih.govpathbank.org. This enzyme catalyzes the reversible conversion of Man-6-P to Man-1-P nih.govpathbank.org. This compound 1-phosphate is a phosphate ester of mannose with an alpha-configuration at the anomeric position ontosight.ainih.gov. It plays a critical role as a precursor to GDP-mannose, the activated form of mannose used in glycosylation reactions nih.govontosight.aipathbank.org.
Formation of D-Mannose 6-Phosphate (Man6P)
Nucleotide Sugar Activation
To be utilized in glycosylation and other biosynthetic pathways, monosaccharides like mannose must be activated by the addition of a nucleotide jst.go.jpwikipedia.org. This process results in the formation of nucleotide sugars, which serve as glycosyl donors jst.go.jpwikipedia.org. For mannose, the primary activated form is guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) researchgate.netnih.govpathbank.orgnih.govuzh.ch.
The biosynthesis of GDP-mannose involves the reaction of mannose-1-phosphate with guanosine triphosphate (GTP) pathbank.orguniprot.org. This reaction is catalyzed by the enzyme GDP-mannose pyrophosphorylase, also known as mannose-1-phosphate guanylyltransferase (GMPP) pathbank.orguniprot.org. The reaction yields GDP-mannose and pyrophosphate uniprot.org.
The formation of GDP-mannose from Man-1-P and GTP is a key step in the pathway that provides activated mannose for the synthesis of various glycoconjugates, including N-linked and O-linked glycans, and GPI anchors nih.govpathbank.orguniprot.org. This activated form is essential for the subsequent transfer of mannose residues to acceptor molecules by glycosyltransferases jst.go.jpwikipedia.org.
Here is a summary of the key enzymes and intermediates discussed:
Guanosine Diphosphate Mannose (GDP-Mannose) Synthesis and Function
Guanosine diphosphate mannose (GDP-mannose) is a crucial nucleotide sugar that plays a central role in the biosynthesis of various glycoconjugates, including glycoproteins, glycolipids, and polysaccharides. ontosight.aiontosight.ai Its synthesis is a key metabolic pathway essential for cellular development, growth, and maintenance across diverse organisms, including humans. ontosight.ai The formation of GDP-mannose involves a multi-step enzymatic process, primarily starting from glucose-6-phosphate or mannose. ontosight.aiflybase.org
The primary pathway for GDP-mannose synthesis involves the conversion of mannose-1-phosphate and guanosine triphosphate (GTP) through the action of the enzyme mannose-1-phosphate guanylyltransferase, also known as GDP-mannose pyrophosphorylase (GMPP). ontosight.aimicrobiologyresearch.orgwikipedia.orgoup.com This enzyme catalyzes the reaction where mannose-1-phosphate reacts with GTP to yield GDP-mannose and pyrophosphate. ontosight.aiwikipedia.org
The precursor, mannose-1-phosphate, is typically derived from mannose-6-phosphate by the enzyme phosphomannomutase (PMM). microbiologyresearch.orguniprot.orgtaylorandfrancis.comuniprot.orgresearchgate.net Mannose-6-phosphate can be formed from fructose-6-phosphate by phosphomannoisomerase (PMI) or directly from imported mannose phosphorylated by hexokinase. wikipedia.orgresearchgate.net
The synthesis pathway can be summarized in a simplified form: Glucose-6-phosphate → Glucose-1-phosphate → UDP-glucose → UDP-mannose → GDP-mannose ontosight.ai (Note: This shows a pathway starting from glucose, involving epimerization). Alternatively, starting from mannose: Mannose → Mannose-6-phosphate → Mannose-1-phosphate → GDP-mannose wikipedia.orgresearchgate.net
Key enzymes involved in GDP-mannose biosynthesis include phosphoglucomutase, UDP-glucose pyrophosphorylase, UDP-glucose 4'-epimerase, phosphomannomutase (ManB), and GDP-mannose pyrophosphorylase (ManC). ontosight.aimicrobiologyresearch.orgwikipedia.orgresearchgate.net
Once synthesized in the cytosol, GDP-mannose is transported into the Golgi apparatus lumen by specific GDP-mannose transporters (GMTs). ontosight.ainih.govtandfonline.comscialert.net This transport is crucial because the mannosylation reactions that utilize GDP-mannose as a donor primarily occur within the Golgi. ontosight.ainih.govscialert.net The transport across the Golgi membrane is often facilitated by an antiport mechanism, where GDP-mannose enters the Golgi lumen while guanosine monophosphate (GMP) is transported out. ontosight.ai
The function of GDP-mannose is primarily as the key donor of mannose residues in various glycosylation pathways. ontosight.ai It is essential for the synthesis of N-glycans, O-glycans, and glycolipids, which are vital components of cellular membranes and the extracellular matrix. ontosight.ai These glycoconjugates are involved in numerous cellular processes, including cell signaling and recognition, cell adhesion and migration, protein stability and folding, and immune responses. ontosight.ai
In plants, GDP-mannose also plays a role in the biosynthesis of ascorbic acid (vitamin C) and contributes to the synthesis of structural carbohydrates in cell walls, such as glucomannans and galactomannans. pnas.orgpnas.org It is also a substrate for the synthesis of GDP-L-fucose and L-galactose, other important components of plant cell walls and glycoproteins. pnas.orgpnas.org
Dysregulation of the GDP-mannose biosynthesis pathway has been linked to various diseases, including congenital disorders of glycosylation (CDG) and certain types of cancer. ontosight.aiontosight.ai Deficiencies in enzymes like phosphomannomutase can lead to reduced GDP-mannose levels, impacting downstream glycosylation processes. taylorandfrancis.comoup.com
Here is a summary of the key components and their roles in GDP-mannose synthesis and function:
| Component | Role in GDP-Mannose Metabolism |
| Mannose-1-phosphate | Precursor molecule for GDP-mannose synthesis. ontosight.aiwikipedia.org |
| GTP | Nucleotide required for the guanylyltransferase reaction. ontosight.aiwikipedia.org |
| Mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) | Enzyme catalyzing the formation of GDP-mannose from mannose-1-phosphate and GTP. ontosight.aiwikipedia.orgoup.com |
| Phosphomannomutase | Enzyme converting mannose-6-phosphate to mannose-1-phosphate. microbiologyresearch.orguniprot.orgtaylorandfrancis.comuniprot.orgresearchgate.net |
| GDP-mannose Transporter | Facilitates the transport of GDP-mannose from the cytosol into the Golgi lumen. ontosight.ainih.govtandfonline.comscialert.net |
| Glycosyltransferases | Enzymes that utilize GDP-mannose as a donor for transferring mannose residues to acceptor molecules. ontosight.ai |
GDP-mannose is a vital intermediate in the synthesis of a wide array of macromolecules, highlighting its significance in cellular function and biological processes. creative-enzymes.com
Alpha D Mannose in Glycosylation and Protein Dynamics
N-Linked Glycosylation Processes
N-linked glycosylation is a crucial post-translational modification in eukaryotes, initiated by the transfer of a pre-assembled oligosaccharide chain to an asparagine residue within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide in the endoplasmic reticulum (ER). α-D-Mannose is a core component of this oligosaccharide precursor and undergoes significant processing that is vital for downstream protein functions.
Assembly of High-Mannose Glycans
The biosynthesis of N-linked glycans begins with the assembly of a large oligosaccharide precursor, typically Glc₃Man₉GlcNAc₂, on a dolichol phosphate (B84403) lipid carrier embedded in the ER membrane. nih.govnih.govfishersci.commpg.deeragene.com This assembly occurs in a stepwise manner involving various glycosyltransferases. nih.govfishersci.com Once the precursor is fully assembled, it is transferred en bloc to the asparagine residue of the target protein by the oligosaccharyltransferase complex. nih.goveragene.comuni.lu
Following transfer, the oligosaccharide undergoes initial processing in the ER, starting with the rapid removal of glucose residues by glucosidases. nih.govfishersci.comeragene.comfishersci.canih.gov This is followed by the trimming of specific α1,2-linked mannose residues by ER-resident α-mannosidase I. fishersci.comuni.lumetabolomicsworkbench.org Further processing occurs in the Golgi apparatus by Golgi α-mannosidases, which remove additional mannose residues. nih.govuni.lumetabolomicsworkbench.org These trimming events lead to the formation of high-mannose glycans, characterized by a core of two N-acetylglucosamine residues and multiple unsubstituted mannose residues. uni.lumetabolomicsworkbench.org
Research findings highlight the sequential nature of mannose trimming. For instance, in Arabidopsis thaliana, ER-α-mannosidase I (MNS3) cleaves a single mannose from the B-branch of the oligomannosidic N-glycan, while Golgi-α-mannosidases (MNS1 and MNS2) remove three mannose residues from the A- and C-branches. fishersci.com This controlled trimming of mannose residues is crucial for the subsequent steps in the N-glycosylation pathway and for protein quality control.
Functional Role in Protein Folding and Quality Control
N-linked glycosylation, particularly the processing of mannose residues, plays a fundamental role in the quality control of protein folding within the ER. nih.govfishersci.canih.govwikipedia.orgdsmz.de After glucose trimming, monoglucosylated glycans are recognized by lectin chaperones, such as calnexin (B1179193) and calreticulin, which assist in protein folding. fishersci.ca This interaction is part of a cycle involving deglucosylation and reglucosylation, allowing proteins multiple attempts to achieve their native conformation. fishersci.ca
Mannose trimming serves as a timer for protein folding. nih.gov If a glycoprotein (B1211001) fails to fold correctly after several cycles with the lectin chaperones, ER mannosidase I removes a specific mannose residue, preventing further interaction with calnexin/calreticulin and marking the protein for degradation. nih.govnih.govdsmz.de This process, known as ER-associated degradation (ERAD), involves the recognition of specific mannose-trimmed glycan structures by ERAD lectins like OS-9 and XTP3-B, which facilitate the dislocation of terminally misfolded glycoproteins to the cytosol for proteasomal degradation. nih.govdsmz.de
Specific oligosaccharide structures resulting from mannose processing can act as a "glycocode," directing proteins towards either productive folding or degradation pathways. wikipedia.orgdsmz.de The interplay between glucosidases, mannosidases, and lectin chaperones ensures that only properly folded glycoproteins are allowed to exit the ER.
O-Linked Glycosylation Processes
O-linked glycosylation involves the covalent attachment of a sugar molecule to the hydroxyl group of serine or threonine residues in a protein. α-D-Mannose is a key initiating sugar in certain O-linked glycosylation pathways, particularly in yeast and mammals.
Influence on Intrinsically Disordered Proteins
Intrinsically disordered regions (IDRs) of proteins, which lack stable secondary or tertiary structures, can be targets for O-glycosylation. nih.govresearchgate.net Research indicates that O-mannosylation can significantly influence the properties of IDPs. A study on a model IDP from a fungal enzyme demonstrated that α-O-linked mannose provided substantial protection against proteolysis compared to other glycans like glucose or galactose. nih.gov
Molecular dynamics simulations revealed that the axial configuration of the C2-hydroxyl group of α-mannose adjacent to the glycan-peptide bond strongly affects the conformational features of the IDP linker. nih.gov This structural influence restricts the torsions of the IDP main chain more than other tested glycans, leading to a stiffening effect. nih.gov This stiffening is suggested to impair protease action, contributing to the observed proteolysis resistance. nih.gov These findings imply that resistance to proteolysis may be a driving force for the evolutionary selection of α-mannose in eukaryotic IDPs. nih.gov While studies in bacteria have shown O-glycosylation of IDRs with sugars other than mannose, the principle of glycosylation protecting IDRs from proteolytic cleavage is consistent. researchgate.net
Table 1: Role of Alpha-D-Mannose in Glycosylation Processes
| Glycosylation Type | Process Involved | Key Role of this compound | Relevant Enzymes |
| N-Linked Glycosylation | Assembly of High-Mannose Glycans | Component of the initial oligosaccharide precursor (Glc₃Man₉GlcNAc₂); Undergoes trimming. | Glycosyltransferases, α-Mannosidase I, Golgi α-Mannosidases |
| N-Linked Glycosylation | Protein Folding and Quality Control | Mannose trimming acts as a timer and signal for folding status and ERAD. | ER Mannosidase I, EDEM proteins |
| O-Linked Glycosylation | Protein O-Mannosylation Pathways | Initiating sugar transferred to Ser/Thr residues. | Protein O-Mannosyltransferases (POMTs), Dolichol-phosphate-mannose synthase |
| O-Linked Glycosylation | Influence on Intrinsically Disordered Proteins | O-mannosylation can increase rigidity and protect against proteolysis. | Protein O-Mannosyltransferases (POMTs) |
Mannosylation in Glycolipid Biosynthesis
This compound plays a critical role as a constituent monosaccharide in the biosynthesis of various glycolipids, particularly in microorganisms such as mycobacteria and corynebacteria. These mannosylated glycolipids are integral components of the cell envelope and are involved in maintaining cellular integrity, modulating permeability, and mediating interactions with host organisms.
In mycobacteria, a prominent family of mannose-containing glycolipids is the phosphatidylinositol mannosides (PIMs), which serve as precursors for more complex lipoglycans like lipomannan (LM) and lipoarabinomannan (LAM). The biosynthesis of these molecules is a multi-step process involving the sequential addition of mannose residues to a phosphatidylinositol (PI) anchor.
The initial stages of PIM biosynthesis occur on the cytoplasmic face of the plasma membrane. Mannosyltransferases, such as PimA and PimB', utilize GDP-mannose as the activated sugar donor to transfer mannose residues to specific hydroxyl groups of the myo-inositol ring of PI, leading to the formation of phosphatidylinositol monomannoside (PIM1) and phosphatidylinositol dimannoside (PIM2). Further modifications, including acylation by enzymes like PatA, result in the production of acylated forms such as AcPIM1 and AcPIM2. These acylated mannosylated intermediates are then thought to be translocated to the outer leaflet of the membrane by as-yet-uncharacterized flippases.
Subsequent mannosylation steps, leading to the formation of higher-order PIMs (e.g., PIM3, PIM4, PIM5) and the elongation into LM and LAM, often involve a different mannose donor, polyprenyl phosphate-mannose (PPM). Research has focused on the enzymes catalyzing these later steps, such as the mannosyltransferase PimE, which is responsible for adding the fifth mannose residue to form PIM5. Studies on PimE have provided insights into its catalytic mechanism, revealing that it transfers a mannosyl moiety from PPM to an acceptor molecule, forming an α(1→2) glycosidic bond. The catalytic activity of PimE involves specific residues, such as D58, which is proposed to act as a catalytic base to deprotonate the acceptor molecule, initiating a nucleophilic attack on the anomeric carbon of PPM.
Beyond the well-established PI-based pathway, some bacteria within the Corynebacterineae suborder, related to mycobacteria, employ an alternative pathway for lipoglycan synthesis. In this pathway, a subpopulation of LM is assembled on a glucopyranosyluronic acid diacylglycerol (Gl-A) anchor. The initiation of this pathway involves the mannosylation of Gl-A by enzymes like MgtA, which also utilizes GDP-mannose. Further elongation then involves PPM-dependent mannosyltransferases, including MptB. Research in Corynebacterium glutamicum has shown that proteins like LpqW play a regulatory role in the activity of these mannosyltransferases in the periplasmic space, influencing global lipoglycan biosynthesis.
Studies investigating the synthesis of mannosyl-derived glycolipids have also been conducted using chemical synthesis approaches. These methods allow for the creation of defined glycolipid structures, which are valuable tools for studying their biological roles and potential applications.
Furthermore, investigations into the effects of mannosamine, a mannose derivative, have revealed its ability to inhibit the synthesis of certain glycoinositol phospholipid (GPI) anchor precursors in mammalian cells. This inhibition occurs due to the blocking of α1,2-mannosyltransferase activity, highlighting the specificity of these enzymes in recognizing mannose structures during glycolipid synthesis.
The detailed enzymatic steps and the diverse mannose donors involved underscore the complexity and critical nature of mannosylation in the biosynthesis of these important glycolipid molecules, particularly in the context of bacterial cell envelope biology and host interactions.
Cellular and Molecular Recognition Mediated by Alpha D Mannose
Mannose Receptor Interactions
The Mannose Receptor (MR), also known as CD206, is a prominent C-type lectin that plays a critical role in the innate immune system. wikipedia.orgijbs.com It is predominantly found on the surface of macrophages, immature dendritic cells, and liver sinusoidal endothelial cells. wikipedia.orgmdpi.com The MR recognizes and binds to terminal mannose, fucose, and N-acetylglucosamine residues on glycans. wikipedia.orgijbs.com
Ligand Binding Specificity and Mechanisms
The Mannose Receptor is a multi-domain protein featuring a cysteine-rich domain, a fibronectin type-II (FNII) domain, and eight C-type lectin-like domains (CRDs). ijbs.com The carbohydrate-recognition domains, particularly CRD4, are primarily responsible for the receptor's specificity for glycans terminating in mannose, fucose, and N-acetylglucosamine in a calcium-dependent manner. ijbs.commdpi.comosti.gov
Binding of mannose residues to CRD4 involves interactions, primarily through the equatorial 3- and 4-OH groups, with a conserved principal Ca2+ ion. osti.gov Studies using glycan arrays and crystallography have helped to elucidate the molecular mechanisms driving this specificity. osti.govresearchgate.net For instance, the binding affinity is enhanced by supplementary interactions with disaccharides like Manα1-2Man constituents. osti.gov While the binding site in some mannose-binding proteins is open, limiting additional favorable interactions, the multivalent presentation of mannose on ligands can significantly increase the avidity of the interaction. researchgate.net
Role in Cell Surface Interactions and Endocytosis
The Mannose Receptor acts as an endocytic and phagocytic receptor, mediating the internalization of various glycosylated ligands and pathogens. mdpi.comnih.gov Upon ligand binding, the MR undergoes internalization, primarily through clathrin-mediated endocytosis, and is transported to endocytic compartments. wikipedia.orgijbs.com In these low pH environments, the receptor-ligand complexes typically dissociate, with the receptor recycling back to the cell surface. ijbs.com This recycling allows the receptor to continuously clear glycoproteins from circulation and participate in antigen uptake and presentation. wikipedia.orgijbs.com The cytoplasmic tail of the MR contains a tyrosine-based motif involved in intracellular targeting, although it lacks recognized signaling motifs. ijbs.com The MR's endocytic activity is crucial for the degradation of internalized ligands in lysosomes and the subsequent processing for antigen presentation via MHC molecules. mdpi.com
Alpha-D-Mannose in Intercellular Communication
Glycans, including those containing this compound, serve as a language for intercellular communication, mediated through interactions with lectins. rsc.org These interactions are fundamental to various biological processes, including cell adhesion and signal transduction. rsc.orgcore.ac.uk
Glycoconjugate-Mediated Cell-Cell Adhesion
This compound is a component of glycoconjugates, such as glycoproteins and glycolipids, which are involved in cell-cell adhesion. ontosight.ai Lectin-carbohydrate interactions at the cell surface mediate this adhesion. rsc.org For example, high mannose type glycans have been implicated in the homotypic autoadhesion of certain embryonic fibroblasts, a process mediated through the self-recognition capability of these glycans expressed on the cell surface. nih.gov Studies have shown that cells displaying high-mannose type glycans adhere strongly to surfaces coated with mannose-containing glycoconjugates, and this adhesion can be inhibited by specific inhibitors of high-mannose glycan addition. nih.gov Cadherins, a superfamily of adhesion molecules, can carry O-linked mannose glycans at conserved sites, and this O-mannosylation can affect cadherin-based cell-cell adhesion. researchgate.net
Signal Transduction Pathways Associated with Mannose Recognition
While the Mannose Receptor's cytoplasmic tail lacks recognized signaling motifs, interactions with mannosylated ligands can nonetheless initiate signal transduction pathways. ijbs.comnih.gov MR-pathogen interactions, for instance, have been linked to the initiation of signaling cascades leading to the production of various molecules, including lysosomal enzymes, reactive oxygen and nitrogen molecules, and cytokines such as IL-1, IL-6, GM-CSF, TNFα, and IL-12. ijbs.com Some studies suggest that mannan (B1593421), a polysaccharide of mannose, can induce the expression of cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 production in human macrophages, potentially through the MR route, highlighting a signaling pathway triggered by mannose-decorated pathogen-associated molecular patterns. aai.org Phagocytosis mediated by the mannose receptor has also been shown to be associated with the activation of Rho GTPases, such as Cdc42 and RhoB, and their effector molecules, which are involved in linking membrane receptors to the actin cytoskeleton and controlling signal transduction pathways. molbiolcell.org
Pathogen Recognition and Host-Pathogen Interactions
This compound plays a critical role in the recognition of pathogens by the host immune system and is involved in complex host-pathogen interactions. ontosight.airesearchgate.net Many pathogens display mannose-containing glycans on their surface, which are recognized by host lectins, particularly the Mannose Receptor and other C-type lectins like DC-SIGN. mdpi.comnih.govrsc.org
The Mannose Receptor recognizes high-mannose structures found on the surface of various microorganisms, including bacteria (e.g., Mycobacterium tuberculosis), fungi (e.g., Pneumocystis carinii, Candida albicans), viruses (e.g., HIV), and parasites (Trypanosoma cruzi). ijbs.commdpi.comaai.org This recognition facilitates the uptake and subsequent degradation of these pathogens by macrophages and dendritic cells. mdpi.com
Beyond simple internalization, mannose recognition can trigger various intracellular responses in immune cells, including the secretion of lysosomal enzymes and cytokines, and the modulation of other cell surface receptors. mdpi.com For example, the interaction of Trypanosoma cruzi antigen cruzipain, which has a highly mannosylated C-terminal domain, with the Mannose Receptor on macrophages can modulate the immune response. ijbs.com
Furthermore, some pathogens exploit mannose recognition for their own benefit. For instance, HIV can use DC-SIGN on dendritic cells to facilitate transinfection of T-cells. researchgate.net Conversely, other host lectins recognizing mannose, such as Langerin, can contribute to virus elimination. researchgate.net
In the context of bacterial infections, the interaction between bacterial adhesins and mannose on host cells is crucial for colonization. For example, uropathogenic Escherichia coli utilizes FimH adhesin, which binds to mannosylated glycoproteins like uroplakin 1a on urothelial cells, as a critical step in initiating urinary tract infections. beilstein-journals.org this compound itself can interact with bacterial adhesins like FimH, preventing bacterial binding to host cells and facilitating their clearance. nih.govpreprints.org This interaction is primarily physical and does not involve metabolic or direct signaling activation of host cells. nih.govpreprints.org
The intricate interplay between mannose-containing structures on pathogens and mannose-recognizing lectins on host cells highlights the significance of this compound in the complex dynamics of host-pathogen interactions and the broader context of innate immunity.
Bacterial Adhesion Inhibition Mechanisms
This compound is well-established for its role in inhibiting bacterial adhesion, particularly for uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections (UTIs). numberanalytics.comfrontiersin.orgmdpi.comspandidos-publications.com UPEC utilizes type 1 fimbriae, hair-like appendages on its surface, to adhere to the uroepithelial cells lining the urinary tract. frontiersin.orgplos.orgnih.gov The tip of these fimbriae features a mannose-binding adhesin called FimH. spandidos-publications.complos.orgnih.govresearchgate.netmdpi.com FimH binds to mannosylated glycoproteins, such as uroplakin-Ia, present on the surface of uroepithelial cells. mdpi.comspandidos-publications.complos.orgnih.gov
This compound acts as a competitive inhibitor by binding to the FimH adhesin. numberanalytics.comfrontiersin.orgmdpi.comspandidos-publications.com This binding prevents the bacteria from attaching to the mannosylated receptors on the host cells. numberanalytics.comfrontiersin.orgspandidos-publications.com The structural similarity between this compound and the mannosylated receptors on urothelial cells forms the basis of this competitive inhibition. frontiersin.orgmdpi.comspandidos-publications.com When this compound is present, it saturates the FimH adhesins, effectively masking the binding sites that would otherwise interact with the uroepithelium. mdpi.comresearchgate.net This creates a physical "coating" on the bacteria, preventing their adhesion. frontiersin.org
Research findings highlight the effectiveness of this compound and its derivatives in blocking bacterial adhesion, invasion, and biofilm formation. plos.orgnih.gov For instance, heptyl this compound has been shown to prevent the binding of type 1-piliated E. coli to human bladder cells and reduce bacterial adhesion and invasion in mouse models of cystitis. plos.orgnih.gov It also significantly inhibited biofilm formation at micromolar concentrations. plos.orgnih.gov Studies have demonstrated that the anti-adhesive effect of this compound is significantly higher compared to other sugars like glucose or galactose. frontiersin.org The interaction between this compound and FimH involves reversible hydrophobic/hydrophilic interactions, including hydrogen bonds and van der Waals forces, without altering the protein conformation. frontiersin.org this compound can establish multiple direct hydrogen bonds with specific amino acid residues within the FimH adhesin's binding site. frontiersin.org
Data from studies comparing the inhibitory effects of different mannose derivatives underscore the importance of the this compound configuration and chemical structure for binding affinity. frontiersin.org For example, heptyl this compound demonstrated a much tighter binding to FimH and a greater reduction in bacterial numbers in a murine cystitis model compared to methyl this compound, requiring a significantly lower concentration for a similar effect. plos.org
Viral Entry Modulation
This compound and mannose-specific lectins have been implicated in modulating viral entry into host cells, primarily through interactions with glycosylated viral envelope proteins or host cell receptors. mdpi.comresearchgate.net Many viruses, particularly enveloped viruses, have glycoproteins on their surface that are crucial for attachment to and entry into host cells. These glycoproteins often feature high-mannose type N-glycans. wikipedia.orgresearchgate.net
Mannose-specific lectins, which are proteins that bind specifically to mannose residues, can interfere with viral entry by binding to these mannose-rich glycans on the viral surface. mdpi.comresearchgate.netresearchgate.net This binding can block the interaction between the viral glycoproteins and their host cell receptors, thereby preventing or reducing viral attachment and subsequent entry. mdpi.comresearchgate.netresearchgate.net
Research has shown that alpha-(1-3)-D- and alpha-(1-6)-D-mannose-specific plant lectins can inhibit infection by viruses such as Human Immunodeficiency Virus (HIV) and Cytomegalovirus (CMV) in vitro. asm.org These lectins appear to interfere with events in the viral replicative cycle subsequent to attachment, such as the fusion process. asm.org Unlike some other inhibitors, these plant lectins did not inhibit HIV-1 binding to CD4+ cells, suggesting a mechanism of action beyond initial attachment blockade. asm.org
The mannose receptor (MR), a C-type lectin expressed on the surface of immune cells like macrophages and dendritic cells, recognizes glycoproteins terminating in mannose, fucose, or N-acetylglucosamine. nih.gov The MR has been implicated as a major endocytic receptor for the infectious entry of influenza virus and potentially other enveloped viruses into murine macrophages. nih.govasm.org Studies have shown that infection of macrophages by influenza virus can be inhibited by yeast mannan, a polymer of mannose. nih.govasm.org Furthermore, reducing mannose receptor expression on macrophage-derived cell lines significantly reduced their sensitivity to influenza virus infection. nih.govasm.org This suggests that the interaction between viral glycoproteins and the mannose receptor on host cells can be a pathway for viral entry, and interference with this interaction, potentially by molecules like this compound or mannose-binding lectins, could modulate infection.
Fungal Cell Surface Recognition
The cell walls of fungi are rich in polysaccharides, including mannans, which are polymers of mannose. nih.govoup.commdpi.com These mannans are often highly mannosylated glycoproteins and mannoproteins located in the outer layer of the fungal cell wall. nih.govmdpi.commdpi.com The recognition of these mannosylated components by the host immune system is crucial for triggering antifungal responses. nih.govfrontiersin.org
Several pattern recognition receptors (PRRs) of the innate immune system, particularly C-type lectin receptors (CLRs), are involved in recognizing fungal mannans. nih.govoup.commdpi.comfrontiersin.org Key among these are the Mannose Receptor (MR, also known as CD206), Dectin-2, and Mincle. nih.govmdpi.comfrontiersin.orgfrontiersin.org
The Mannose Receptor, found on phagocytic cells like macrophages and dendritic cells, recognizes terminal mannose structures on fungal pathogens such as Candida albicans and Pneumocystis carinii. nih.govmdpi.comfrontiersin.orgfrontiersin.org This recognition can lead to the binding and internalization of fungal cells, as well as the induction of cytokine release and other immune responses. frontiersin.orgfrontiersin.orgfrontiersin.org Studies have shown that the recognition of mannosylated residues is important for the interaction between phagocytic cells and fungi, with soluble mannose inhibiting this interaction. frontiersin.org
Dectin-2 is another CLR that recognizes alpha-mannans on fungal surfaces. nih.govfrontiersin.orgfrontiersin.org It has been shown to recognize Malassezia spp. and C. albicans, binding to glycoproteins containing O-linked alpha-1,2-mannobiose residues and alpha-mannans, respectively. nih.gov Dectin-2 activation can induce cytokine production and is expressed on macrophages and dendritic cells. nih.gov
Mincle has also been demonstrated to bind to alpha-mannosyl residues, indicating recognition of terminal alpha-mannoses on fungal pathogens. frontiersin.org
The interaction between fungal mannans and these mannose-binding lectins of the innate immune system is a critical step in initiating an antifungal response, leading to processes such as phagocytosis, oxidative burst, and the production of pro-inflammatory cytokines and chemokines. frontiersin.orgfrontiersin.org However, some fungi can also utilize their mannan layer as a shield to mask other immunostimulatory components like beta-glucans, thus evading immune recognition. mdpi.com
Immunomodulatory Functions of Alpha D Mannose
Regulation of Immune Cell Phenotype and Function
Alpha-D-Mannose influences the phenotype and function of various immune cells, playing a role in maintaining immune homeostasis and modulating inflammatory responses.
Induction and Differentiation of Regulatory T Cells (Tregs)
Studies have shown that D-mannose can induce the differentiation of regulatory T cells (Tregs) in both human and mouse cells researchgate.netnih.govnih.gov. This induction is suggested to be mediated by the promotion of TGF-β activation researchgate.netnih.govnih.gov. This activation is, in turn, facilitated by the upregulation of integrin αvβ8 and reactive oxygen species generated through increased fatty acid oxidation researchgate.netnih.gov. The proliferation of regulatory T cells induced by D-mannose has been linked to the suppression of immunopathology in mouse models of autoimmune diabetes and airway inflammation researchgate.netnih.gov. Furthermore, D-mannose treatment has been shown to increase Tregs among splenocytes and intrahepatic lymphocytes in murine models of autoimmune hepatitis, contributing to reduced liver injury and inflammatory cytokine expression researchgate.net. D-mannose also promoted the expansion of Treg cells from naive CD4+ T cells in models of spontaneous type 1 diabetes and induced airway inflammation springermedizin.de. In addition, D-mannose-pretreated periodontal ligament stem cells (PDLSCs) have demonstrated an increased ability to induce Treg cell differentiation, a process potentially linked to reduced IL-6 secretion by these stem cells semanticscholar.org.
Here is a summary of research findings on D-mannose and Treg cells:
| Study Type (In vitro/In vivo) | Species (Human/Mouse) | Key Finding | Proposed Mechanism | Citation |
| In vitro & In vivo | Human & Mouse | Stimulated Treg cell differentiation; Increased proportion of Tregs in mice | Promotes TGF-β activation via upregulation of integrin αvβ8 and ROS from FAO | researchgate.netnih.govnih.gov |
| In vivo | Mouse | Increased Tregs in splenocytes and intrahepatic lymphocytes | Linked to reduced liver injury and inflammatory cytokines | researchgate.net |
| In vivo | Mouse | Promoted expansion of Tregs from naive CD4+ T cells | Associated with amelioration of autoimmune phenotypes in lupus models | springermedizin.de |
| In vitro | Human | Increased Treg induction by pretreated PDLSCs | Linked to inhibited IL-6 secretion by PDLSCs | semanticscholar.org |
Modulation of Inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α, IL-10)
This compound has been observed to modulate the production of various inflammatory cytokines. Research indicates that D-mannose can suppress LPS-induced macrophage activation by impairing IL-1β production nih.gov. This effect is associated with the sugar's impact on glucose metabolism, leading to increased intracellular mannose-6-phosphate (B13060355) levels, which in turn suppresses succinate-mediated HIF-1α activation and reduces Il1b gene expression nih.gov. In mouse models of inflammatory conditions like LPS-induced endotoxemia and DSS-induced colitis, mannose administration has been shown to decrease the progression of these conditions, which are characterized by aberrant activation of pro-inflammatory myeloid cells and sustained production of inflammatory cytokines such as IL-1β nih.gov.
Furthermore, D-mannose has been reported to reduce the release of pro-inflammatory factors, including IL-1β, IL-6, and TNF-α, while potentially increasing the production of anti-inflammatory cytokines like IL-10 frontiersin.org. This modulation of the cytokine profile contributes to the inhibition of T-cell-mediated immune responses and the alleviation of inflammation frontiersin.org. Studies in a mouse model of ulcerative colitis showed that D-mannose treatment substantially reversed changes associated with inflammation, indicating its potential to modulate the immune response by affecting the secretion of pro-inflammatory factors like TNF-α, IL-6, and IL-1β frontiersin.org.
Here is a summary of the effects of D-mannose on inflammatory cytokines:
| Cytokine | Effect of D-Mannose | Context/Model | Citation |
| IL-1β | Impaired production; Reduced release | LPS-induced macrophage activation; Inflammatory conditions; Ulcerative colitis | nih.govfrontiersin.org |
| IL-6 | Reduced release | Inflammatory conditions; Ulcerative colitis; Linked to Treg induction by PDLSCs | semanticscholar.orgfrontiersin.org |
| TNF-α | Reduced release | Inflammatory conditions; Ulcerative colitis | frontiersin.org |
| IL-10 | Increased production (potential) | Linked to enhanced immunosuppressive function of Tregs | frontiersin.org |
Involvement in Innate Immune Responses
This compound plays a significant role in innate immunity, particularly through its involvement in pattern recognition and the modulation of macrophage activity.
Contribution to Pattern Recognition by Lectins
This compound is a key ligand recognized by mannose-binding lectin (MBL), a crucial component of the humoral innate immune system researchgate.netnih.govresearchgate.net. MBL is a prototypic pattern-recognition molecule that identifies specific sugar groups, including mannose, on the surface of a wide range of microorganisms, enabling the immune system to distinguish self from non-self nih.govoup.comnih.gov. This recognition is calcium-dependent and involves the carbohydrate recognition domains of MBL binding to specific arrangements of hydroxyl groups on the mannose residue nih.govoup.com. The binding of MBL to pathogens can activate the complement system through the lectin pathway, contributing to first-line defense nih.govoup.com. The mannose receptor (MR), also known as CD206, is another C-type lectin receptor that recognizes mannosylated glycoproteins and plays a role in pathogen recognition and antigen presentation researchgate.net. MR is expressed on the surface of innate immune cells like macrophages and dendritic cells researchgate.netmdpi.comnih.gov.
Here is a summary of lectins involved in mannose recognition in innate immunity:
| Lectin | Type | Expression | Role in Innate Immunity | Citation |
| Mannose-Binding Lectin (MBL) | Soluble | Serum | Pattern recognition of pathogens, Complement activation (lectin pathway) | researchgate.netnih.govresearchgate.netoup.comnih.gov |
| Mannose Receptor (MR/CD206) | Transmembrane | Macrophages, Dendritic cells, Endothelial cells | Recognition of mannosylated ligands, Pathogen recognition, Antigen presentation, Clearance | researchgate.netmdpi.comnih.gov |
Macrophage Activation and Extracellular Vesicle Release
This compound influences macrophage activation and their release of extracellular vesicles (EVs). D-mannose has been shown to suppress LPS-induced macrophage activation by impairing the production of IL-1β nih.gov. This effect is linked to the metabolic impact of mannose on macrophages nih.gov.
Furthermore, D-mannose has been reported to suppress the release of pathological extracellular vesicles by macrophages biorxiv.orgbiorxiv.org. This suppression of EV release has been observed in the context of type 2 diabetes models, where D-mannose administration ameliorated hepatic steatosis and insulin (B600854) resistance by inhibiting macrophage release of EVs biorxiv.org. The mechanism involves the metabolic control of CD36 expression in macrophages by D-mannose biorxiv.org. Macrophages, particularly tumor-associated macrophages (TAMs) expressing the mannose receptor (MR/CD206), are known to internalize extracellular vesicles mdpi.comnih.govresearchgate.net. Mannosylation of EVs or nanocarriers can enhance their uptake by macrophages, and targeting the mannose receptor on macrophages is being explored for therapeutic delivery and modulating macrophage polarization mdpi.comnih.govresearchgate.net.
Here is a summary of the effects of D-mannose on macrophage activation and EV release:
| Effect on Macrophages | Specific Mechanism | Context/Model | Citation |
| Suppression of LPS-induced activation | Impaired IL-1β production | In vitro (mouse BMDMs) | nih.gov |
| Suppression of pathological EV release | Metabolic control of CD36 expression | Mouse model of type 2 diabetes | biorxiv.orgbiorxiv.org |
| Enhanced uptake of mannosylated EVs/carriers | Recognition by Mannose Receptor (MR/CD206) | Therapeutic delivery strategies, Macrophage targeting | mdpi.comnih.govresearchgate.net |
Influence on Adaptive Immunity
This compound also exerts an influence on adaptive immunity, primarily through its effects on T cells and its indirect modulation via innate immune cells like macrophages and dendritic cells. As discussed in Section 5.1.1, D-mannose promotes the induction and differentiation of regulatory T cells (Tregs), which are crucial for suppressing excessive immune responses and maintaining tolerance researchgate.netnih.govnih.govresearchgate.netspringermedizin.desemanticscholar.org. By increasing the population of Tregs, D-mannose can dampen T-cell-mediated immunopathology researchgate.netnih.gov.
D-mannose has been shown to inhibit antigen-specific proliferation and activation in CD4+ T cells in co-culture assays springermedizin.de. This inhibitory effect was observed when antigen uptake occurred in the presence of D-mannose springermedizin.de. The presence of D-mannose may be critical in maintaining dendritic cells (DCs) in an immature state during antigen presentation, or it may directly induce Treg differentiation, which then synergizes with immature DCs to suppress T cell proliferation and activation springermedizin.de. Studies in lupus models have shown that D-mannose treatment decreased the number of effector memory and follicular helper T cells while expanding the frequency of Treg cells springermedizin.de. D-mannose has also been reported to promote T cell activation and T cell killing of tumor cells in vitro, suggesting a more complex role in adaptive immunity depending on the context pnas.org.
The interaction of mannose-capped lipoarabinomannan (ManLAM) from mycobacteria with receptors on adaptive immune cells, including T and B cells, highlights the broader impact of mannose-containing structures on adaptive immunity tandfonline.com. ManLAM has been shown to affect T cell activation and polarization, as well as antibody production by B cells tandfonline.com.
Here is a summary of the influence of D-mannose on adaptive immunity:
| Immune Cell Type | Effect of this compound | Specific Outcome | Context/Model | Citation |
| Regulatory T cells (Tregs) | Induction and differentiation; Increased frequency/proportion | Suppression of immunopathology; Reduced liver injury; Amelioration of autoimmune phenotypes | Autoimmune diabetes, Airway inflammation, Autoimmune hepatitis, Lupus | researchgate.netnih.govnih.govresearchgate.netspringermedizin.desemanticscholar.org |
| CD4+ T cells | Inhibition of antigen-specific proliferation and activation | Reduced autoimmune activation | Lupus models | springermedizin.de |
| Effector Memory T cells | Decreased number | Reduced autoimmune activation | Lupus models | springermedizin.de |
| Follicular Helper T cells | Decreased number | Reduced autoimmune activation | Lupus models | springermedizin.de |
| T cells | Promotion of activation and killing of tumor cells | Enhanced anti-tumor immunity | Triple-negative breast cancer models | pnas.org |
| B cells | Modulation of antibody production (indirectly via ManLAM interaction with receptors) | Context-dependent effects on anti-mycobacterial immunity | Mycobacterial infection models | tandfonline.com |
Alpha D Mannose in Disease Pathogenesis and Therapeutic Strategies
Metabolic Disorders
The relationship between D-mannose and metabolic disorders is an area of ongoing investigation, with research exploring its involvement in glucose metabolism and its impact on conditions like hepatic steatosis and obesity.
Regulation of Glucose Metabolism in Metabolic Syndrome
Studies suggest a link between altered mannose metabolism and features of metabolic syndrome. Serum mannose concentration has been observed to increase in individuals with diabetes and correlates with blood glucose levels. nih.gov In patients with glomerulonephritis, serum mannose and the mannose/glucose ratio show positive correlations with dyslipidemia and the extent of urinary protein excretion. nih.gov Research investigating subjects with metabolic syndrome, including obesity, hypertension, glucose intolerance, and dyslipidemia, found that serum mannose correlated with blood glucose, triglycerides, and HDL-cholesterol. nih.govresearchgate.net The mannose/glucose ratio also correlated with BMI, mannose levels, and uric acid. nih.govresearchgate.net These findings indicate that altered mannose metabolism may be a consideration among the metabolic abnormalities observed in metabolic syndrome. nih.govresearchgate.net Plasma mannose levels have also been significantly associated with a future risk of type 2 diabetes in cohort studies, suggesting a potential dysregulation of mannose metabolism in the early stages of glucose intolerance. researchgate.net
Table 1: Correlations of Serum Mannose and Mannose/Glucose Ratio with Metabolic Markers in Metabolic Syndrome
| Marker | Correlation with Serum Mannose (r-value) | p-value | Correlation with Mannose/Glucose Ratio (r-value) | p-value |
| Blood Glucose | 0.758 | 0.012 | - | - |
| Triglyceride | 0.478 | 0.023 | - | - |
| HDL-Cholesterol | ~0.427 | 0.022 | - | - |
| BMI | - | - | 0.581 | 0.033 |
| Mannose | - | - | 0.491 | 0.035 |
| Uric Acid | - | - | 0.608 | 0.027 |
Data derived from a study on 20 patients with metabolic syndrome features. nih.govresearchgate.net
Impact on Hepatic Steatosis and Obesity Mechanisms
Research in animal models has explored the impact of D-mannose on hepatic steatosis and obesity. In a mouse model of diet-induced obesity, supplementation with D-mannose prevented weight gain, lowered adiposity, reduced liver steatosis, and improved glucose tolerance. nih.gov Mannose-supplemented mice exhibited higher fecal energy content, suggesting a reduction in caloric absorption. nih.gov The beneficial effects of mannose were mediated, at least in part, by changes in the gut microbiota composition and metabolism, leading to reduced dietary energy harvest and absorption. nih.gov Specifically, mannose increased the Bacteroidetes to Firmicutes ratio, a microbial signature associated with a lean phenotype. nih.gov
Further studies in a mouse model of alcoholic liver disease (ALD) demonstrated that D-mannose supplementation significantly attenuated hepatic steatosis, particularly hepatocyte lipid deposition. nih.gov This effect was also observed in ethanol-treated primary mouse hepatocytes supplemented with D-mannose. nih.gov The mechanisms involved included the suppression of ethanol-mediated reduction of hepatocyte fatty acid oxidation and the inhibition of ethanol-induced hepatocyte lipogenesis. nih.gov Mannose was found to regulate hepatocyte lipid metabolism via the PI3K/Akt/mTOR signaling pathway, ameliorating hepatic steatosis in ALD. nih.gov
Infectious Diseases
D-Mannose has been extensively studied for its role in preventing and managing infectious diseases, particularly urinary tract infections, due to its unique anti-adhesive properties.
Mechanisms of Action in Urinary Tract Infections
The primary mechanism of action of D-mannose in urinary tract infections (UTIs) is its ability to prevent bacterial adherence to the uroepithelial cells. nih.govnih.gov Uropathogenic Escherichia coli (UPEC), the main causative agent of UTIs, utilizes type 1 fimbriae tipped with the FimH adhesin to bind to mannosylated proteins on the surface of urothelial cells, such as uroplakin 1a and Tamm-Horsfall glycoprotein (B1211001). ijrcog.orgspandidos-publications.compreprints.org D-Mannose, structurally resembling these binding sites, can saturate the FimH adhesins in the urine. ijrcog.orgspandidos-publications.com This competitive inhibition prevents bacteria from attaching to the bladder wall and invading urothelial cells. nih.govspandidos-publications.compreprints.org The bacteria, unable to adhere, are then effectively flushed out of the urinary tract during urination. nih.govspandidos-publications.com This anti-adhesive effect is considered a non-pharmacological mechanism, as it primarily targets the bacteria externally rather than directly affecting host cellular processes or possessing bacteriostatic or bactericidal activity. spandidos-publications.compreprints.orgnih.gov
Preclinical Anti-Infective Research
Preclinical studies have provided significant insights into the anti-infective potential of D-mannose, particularly against UPEC. In vitro studies have demonstrated that D-mannose can inhibit the adhesion of various E. coli strains isolated from patients with recurrent UTIs. mdpi.com One study showed that D-mannose inhibited the adhesion of over 60% of tested strains by at least 50%, with complete inhibition in a majority of them. mdpi.com
Research has also explored the development of synthetic mannosides with enhanced affinity for the FimH adhesin compared to D-mannose. mdpi.comacs.org For instance, a synthetic mannoside known as M4284 has shown a significantly higher binding affinity for FimH. mdpi.com Preclinical studies using animal models of acute and chronic UTIs have demonstrated the oral activity of such synthetic mannosides in reducing bacterial burdens in the bladder. acs.org These findings support the potential of FimH inhibitors, including mannose-based compounds, as antivirulence agents and potential antibiotic-sparing therapeutics for UTIs. acs.orgresearchgate.net
Oncology
Emerging research suggests a potential role for D-mannose in oncology, primarily through its interference with cancer cell metabolism and its influence on the tumor microenvironment. Studies have shown that D-mannose can exhibit anti-tumor effects against a variety of cancers in preclinical settings. nih.gov
One proposed mechanism involves D-mannose interfering with glucose metabolism in tumor cells. mdpi.comfrontiersin.org Mannose is transported into cells via glucose transporters and phosphorylated to mannose-6-phosphate (B13060355) (M6P). mdpi.comsciengine.com In tumor cells with low expression of phosphomannose isomerase (PMI), M6P can accumulate. mdpi.comfrontiersin.org This accumulation can suppress enzymes involved in glucose metabolism, such as glucose phosphate (B84403) isomerase, thereby impairing glycolysis, the pentose (B10789219) phosphate pathway (PPP), and other metabolic processes essential for rapid cancer cell proliferation. mdpi.comfrontiersin.orgmdpi.com Studies in colorectal cancer cells have shown that mannose can inhibit cell growth in a dose-dependent manner and synergize with chemotherapy agents like 5-fluorouracil (B62378) (5-FU), potentially by downregulating the PPP. mdpi.com
D-Mannose has also been investigated for its effects on specific cancer-related pathways and the tumor microenvironment. In triple-negative breast cancer (TNBC), D-mannose has been shown to facilitate immunotherapy and radiotherapy by promoting the degradation of PD-L1, an immune checkpoint molecule. pnas.org This degradation, mediated by the activation of AMP-activated protein kinase (AMPK), can enhance T cell activation and tumor cell killing. pnas.org Furthermore, D-mannose-induced PD-L1 degradation can lead to the destabilization of messenger RNAs of DNA damage repair-related genes, sensitizing cancer cells to radiation therapy. pnas.org
Research in colorectal cancer models indicates that D-mannose can suppress angiogenesis and tumor progression. sciengine.com This effect is linked to the reduction of vascular endothelial growth factor receptor 2 (VEGFR2) protein levels, a key regulator of angiogenesis. sciengine.com D-mannose appears to promote VEGFR2 degradation by enhancing TFE3-mediated lysosomal biogenesis. sciengine.com
Increased levels of alpha-D-mannose-containing glycoproteins have also been observed in the plasma membrane of apoptotic cells in preclinical studies, suggesting a potential link between mannose-containing structures and the process of apoptosis. researchgate.net
Table 2: Preclinical Findings of this compound in Oncology
| Cancer Type | Observed Effect | Proposed Mechanism | Citation |
| Thyroid Cancer | Improved sensitivity to mannose with ZIP10 knockdown, enhanced inhibition of glycolysis | M6P accumulation enhances inhibitory effect on glycolysis | nih.gov |
| Non-Small Cell Carcinoma | Significant inhibitory effect on proliferation, invasion, and metastasis of A549 cells | Interference with glucose metabolism | nih.gov |
| Esophageal Squamous Carcinoma | Inhibits cell proliferation, enhances radiation-induced apoptosis (low MPI expression) | Acts as a radiation sensitizer (B1316253), potentially through interference with glucose metabolism | nih.gov |
| Glioblastoma Multiforme | Can be combined with RT/TMZ for potential cure (early/middle stages) | Mechanism not fully elucidated in the provided text, but suggests synergistic effect with standard therapy | nih.gov |
| Colorectal Cancer | Dose-dependent inhibition of cell growth, synergizes with 5-FU | Inhibition of the pentose phosphate pathway (PPP) | mdpi.com |
| Triple-Negative Breast Cancer | Facilitates immunotherapy and radiotherapy, inhibits tumor growth, extends lifespan | Promotes degradation of PD-L1 via AMPK activation, enhances T cell activation and killing, sensitizes cells to radiation by affecting DNA repair genes | pnas.org |
| Colorectal Cancer | Suppresses angiogenesis and tumor progression | Decreases VEGFR2 protein level by promoting lysosomal degradation | sciengine.com |
Disruption of Cancer Cell Glycolysis and Metabolism (Warburg Effect)
Cancer cells often exhibit a metabolic phenotype characterized by high glucose uptake and increased reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. nih.gov This metabolic shift supports rapid proliferation by providing ATP and metabolic intermediates for biomass synthesis. nih.gov Research suggests that this compound can interfere with glucose metabolism in tumor cells. nih.govfrontiersin.orgcancerbiomed.org Mannose is transported into cells via glucose transporters (GLUT1 and GLUT2) and is phosphorylated by hexokinase (HK) to mannose-6-phosphate (M6P). nih.govmdpi.com In cancer cells with low levels of phosphomannose isomerase (PMI), M6P can accumulate. nih.govfrontiersin.org This accumulation of M6P is thought to suppress enzymes involved in glucose metabolism, such as glucose phosphate isomerase (GPI), thereby impairing glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway. nih.govfrontiersin.org This disruption of glucose metabolism can dampen the Warburg effect and reduce cancer cell proliferation. prevailovercancer.comnih.gov Studies have shown that mannose treatment can lead to an increase in intracellular glucose levels in tumor cells, while still affecting cell growth by interfering with glucose metabolism. frontiersin.orgnih.gov
Interference with Pentose Phosphate Pathway in Tumor Cells
The pentose phosphate pathway (PPP) is a crucial metabolic route in cancer cells, providing precursors for nucleotide synthesis and generating NADPH, which is essential for maintaining redox balance and supporting rapid cell division. nih.govdntb.gov.uakarger.com The PPP is often upregulated in colorectal cancer (CRC). nih.govdntb.gov.ua Studies indicate that mannose can interfere with the PPP in tumor cells. nih.govfrontiersin.orgnih.govdntb.gov.ua Mannose, or its phosphorylated form M6P, can inhibit key enzymes in the PPP, such as glucose-6-phosphate dehydrogenase (G6PD). karger.com Inhibition of G6PD can affect DNA synthesis, DNA repair, cell cycle regulation, and redox homeostasis. nih.govmdpi.com Research in colorectal cancer cell lines has shown that mannose treatment can reduce the total dehydrogenase activity of key PPP enzymes, enhance oxidative stress, and induce DNA damage. mdpi.comdntb.gov.ua This interference with the PPP contributes to the growth-inhibitory effects of mannose in cancer cells. nih.govdntb.gov.ua
Synergistic Effects with Conventional Cancer Therapies (Chemotherapy, Radiotherapy)
This compound has demonstrated potential synergistic effects when combined with conventional cancer therapies, including chemotherapy and radiotherapy. nih.govmdpi.comprevailovercancer.comnih.govnih.govnih.gov By disrupting glucose metabolism and interfering with pathways like the PPP, mannose can sensitize cancer cells to the effects of these treatments. mdpi.comprevailovercancer.comdntb.gov.ua Studies have shown that mannose can enhance the efficacy of chemotherapeutic agents such as cisplatin (B142131) and doxorubicin, leading to improved tumor response and reduced tumor growth in experimental models. nih.govprevailovercancer.comnih.gov This enhanced sensitivity is thought to be partly due to mannose's ability to down-regulate anti-apoptotic proteins like Mcl-1 and Bcl-XL. nih.gov In the context of radiotherapy, mannose has been shown to act as a radiation sensitizer, for instance, in human esophageal squamous carcinoma cells with low MPI expression. nih.gov This sensitization may be linked to mannose-induced DNA damage and interference with DNA repair mechanisms. nih.govpnas.orgmedchemexpress.com The combination of mannose with radiotherapy has shown promise in inhibiting tumor growth in mouse models. nih.govpnas.orgmedchemexpress.com
Immunomodulatory Roles in Tumor Microenvironment (e.g., PD-L1 Degradation)
Beyond its direct effects on cancer cell metabolism, this compound can also exert immunomodulatory effects within the tumor microenvironment. mdpi.comnih.govnih.govnih.govmedchemexpress.comwjgnet.com A key mechanism involves the degradation of programmed death-ligand 1 (PD-L1), an immune checkpoint protein expressed on tumor cells that helps them evade immune surveillance by binding to PD-1 on T cells. nih.govpnas.orgmedchemexpress.comtechscience.comresearchgate.netnih.govnih.gov Research indicates that mannose can promote the degradation of PD-L1. nih.govpnas.orgmedchemexpress.comtechscience.comresearchgate.netnih.govpsgrkcw.com This degradation can occur through mechanisms involving the activation of AMP-activated protein kinase (AMPK), which phosphorylates PD-L1, leading to abnormal glycosylation and proteasomal degradation. pnas.orgmedchemexpress.com By reducing PD-L1 levels, mannose can enhance T cell activation and improve the ability of T cells to kill tumor cells. nih.govpnas.orgmedchemexpress.com This immunomodulatory effect suggests that mannose could be a valuable adjunct to immunotherapy strategies, such as PD-1 blockade. nih.govpnas.orgmedchemexpress.comnih.gov
Cell Proliferation and Tumor Growth Inhibition
Numerous studies have demonstrated that this compound can inhibit cancer cell proliferation and suppress tumor growth in various experimental settings. prevailovercancer.comnih.govnih.govwjgnet.com This inhibition is often observed in a dose- and time-dependent manner in various cancer cell lines. mdpi.comnih.govnih.gov The mechanisms underlying this inhibition are multifaceted and include the disruption of glucose metabolism, interference with the PPP, induction of cell cycle arrest (specifically in the G0/G1 phase), and promotion of apoptosis. nih.govfrontiersin.orgnih.govnih.gov Mannose can influence signaling pathways involved in cell growth and survival, such as the PI3K/AKT and ERK pathways. nih.govfrontiersin.orgnih.gov Furthermore, mannose has been shown to suppress tumor metastasis by affecting pathways related to epithelial-mesenchymal transition (EMT). nih.govfrontiersin.org In vivo studies using animal models have corroborated the in vitro findings, showing that mannose treatment can reduce tumor volumes and inhibit tumor growth. mdpi.comdntb.gov.uanih.govnih.gov
Here is a summary of research findings on the inhibitory effects of mannose on cancer cell proliferation:
| Cancer Cell Line(s) | Observed Effect(s) | Reference(s) |
| A549 and H1299 (NSCLC) | Inhibits proliferation, induces G0/G1 arrest, promotes cisplatin-mediated apoptosis. | nih.govnih.gov |
| Human Esophageal Squamous Carcinoma | Inhibits cell proliferation, enhances radiation-induced apoptosis (low MPI expression). | nih.gov |
| Colorectal Cancer (HCT116, etc.) | Dose-dependent inhibition of cell growth, synergizes with 5-FU. | mdpi.comdntb.gov.ua |
| Glioma | Inhibits proliferation, promotes apoptosis. | techscience.com |
| Osteosarcoma | Inhibits growth. | mdpi.comtechscience.com |
| Pancreatic Cancer | Inhibits growth. | mdpi.comtechscience.com |
| Thyroid Cancer | Inhibitory effect (depends on PMI activity). | nih.gov |
| Breast Cancer (MDA-MB-231) | Inhibits proliferation, promotes IDH2 degradation. | nih.gov |
Specific Cancer Research Models (e.g., Esophageal Squamous Cell Carcinoma, Non-Small Cell Lung Cancer, Triple-Negative Breast Cancer)
Research into the effects of this compound has been conducted in various specific cancer models, providing insights into its potential therapeutic applications.
Esophageal Squamous Cell Carcinoma (ESCC): Studies have investigated the effects of mannose on ESCC cells, particularly in relation to radiosensitivity. Mannose has been shown to inhibit cell proliferation and enhance radiation-induced apoptosis in human ESCC cells with low MPI expression, suggesting its potential as a radiation sensitizer in this cancer type. nih.govwjgnet.com Research has also explored the N-linked glycoproteomic profile in ESCC, noting the presence of high-mannose glycoproteins. wjgnet.comresearchgate.net
Non-Small Cell Lung Cancer (NSCLC): this compound has demonstrated antitumor properties against NSCLC in vitro and in vivo. frontiersin.orgnih.govnih.gov Studies using NSCLC cell lines like A549 and H1299 have shown that mannose can inhibit proliferation, induce cell cycle arrest, and promote apoptosis. nih.govfrontiersin.orgnih.gov Mannose may also reduce metastasis in NSCLC. nih.gov Its effects in NSCLC are potentially mediated through the suppression of signaling pathways such as PI3K/AKT and ERK. nih.govfrontiersin.orgnih.gov Mannose has also been shown to inhibit NSCLC growth and the inflammatory microenvironment by regulating the gut microbiota and targeting the OGT/hnRNP R/JUN/IL-8 axis. nih.gov
Triple-Negative Breast Cancer (TNBC): this compound has shown significant promise in the context of TNBC, a subtype known for its aggressive nature and limited therapeutic options. nih.govpnas.orgmedchemexpress.com Research highlights mannose's ability to facilitate immunotherapy and radiotherapy in TNBC models, largely through the degradation of PD-L1. nih.govpnas.orgmedchemexpress.comresearchgate.netnih.govpsgrkcw.com By promoting PD-L1 degradation, mannose enhances T cell-mediated antitumor immunity and sensitizes TNBC cells to radiation. nih.govpnas.orgmedchemexpress.comresearchgate.net The combination of mannose with PD-1 blockade has been shown to significantly suppress TNBC growth and extend survival in mouse models. nih.govpnas.orgmedchemexpress.com Mannose has also been incorporated into drug delivery systems, such as mannose-modified liposomes, to improve targeting efficiency in TNBC. nih.gov
Autoimmune and Inflammatory Conditions
Beyond its effects on cancer, this compound has also demonstrated immunomodulatory properties with potential therapeutic implications for autoimmune and inflammatory conditions. nih.govfrontiersin.orgpsgrkcw.comnih.govfrontiersin.org Mannose has been shown to suppress inflammation through various mechanisms, including the induction of regulatory T (Treg) cells and the suppression of effector T cells and inflammatory macrophages. techscience.comnih.govfrontiersin.orgnih.gov Studies have indicated that mannose treatment can suppress experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by inducing Treg cells. nih.govfrontiersin.org Mannose has also shown beneficial effects in models of inflammatory bowel disease (IBD), such as ulcerative colitis (UC), by reducing inflammation, inhibiting oxidative stress, and increasing the proportion of Treg cells. frontiersin.orgnih.gov Furthermore, mannose has been reported to suppress inflammation in models of type 1 diabetes, asthma, colitis, obesity, osteoarthritis, chronic graft-versus-host disease, and lupus. frontiersin.orgpsgrkcw.comnih.gov In mouse models of lupus, mannose treatment ameliorated autoimmune activation, partly due to the expansion of Treg cells and the modulation of dendritic cell function. nih.govresearchgate.net
Here is a summary of autoimmune and inflammatory conditions where mannose has shown potential therapeutic effects in research models:
| Condition | Observed Effect(s) in Models | Reference(s) |
| Experimental Autoimmune Encephalomyelitis (EAE) | Suppresses disease by inducing Treg cells. | nih.govfrontiersin.org |
| Ulcerative Colitis (UC) | Alleviates symptoms, reduces inflammation, inhibits oxidative stress, increases Treg cell proportion. | frontiersin.orgnih.gov |
| Type 1 Diabetes | Suppresses immunopathological signs, increases Treg cells. | frontiersin.orgnih.gov |
| Asthma | Suppresses inflammation, increases Treg cells. | frontiersin.orgnih.gov |
| Colitis | Suppresses inflammation. | psgrkcw.comnih.gov |
| Obesity | Suppresses inflammation. | psgrkcw.comnih.gov |
| Osteoarthritis | Suppresses inflammation, promotes chondrocyte survival. | nih.gov |
| Chronic Graft-versus-Host Disease (cGVHD) | Suppresses inflammation, ameliorates autoimmune activation. | psgrkcw.comnih.govnih.gov |
| Lupus | Ameliorates autoimmune activation, decreases autoantibody production, expands Treg cells, modulates dendritic cell function. | psgrkcw.comnih.govnih.govresearchgate.net |
| Skin Inflammation (e.g., dermatitis) | Suppresses inflammation. | frontiersin.orgtechscience.com |
Suppression of Inflammatory Signaling Pathways (e.g., NF-κB, mTOR, AKT, ERK)
This compound has demonstrated the ability to modulate key inflammatory signaling pathways, including NF-κB, mTOR, AKT, and ERK. Studies have shown that D-mannose can inhibit the activation of the mTOR/NF-κB signaling pathway, which is crucial for regulating inflammatory conditions techscience.comnih.govresearchgate.net. This was observed in the context of TNF-α-induced inflammation in human keratinocytes, where D-mannose significantly downregulated the activation of this pathway nih.govresearchgate.net.
Furthermore, D-mannose has been shown to suppress macrophage activation by inhibiting the production of IL-1β, a pro-inflammatory cytokine medchemexpress.comresearchgate.net. This inhibition can occur by interfering with glucose metabolic pathways and downregulating succinate-induced HIF-1α expression techscience.com.
The PI3K/Akt/mTOR signaling pathway has also been implicated in the effects of D-mannose. In studies related to alcoholic liver disease, D-mannose was found to regulate lipid metabolism by rescuing the reduction of fatty acid oxidation genes and elevation of lipogenic genes, with the PI3K/Akt/mTOR pathway being involved in this effect frontiersin.org. Inhibitors or agonists of this pathway could abolish the effects of D-mannose in primary mouse hepatocytes frontiersin.org.
In the context of allergic asthma, mannose has been shown to inhibit the activation of NF-κB, ERK, and JNK in cultured fibrocytes stimulated by cockroach allergens plos.org. This suggests a role for mannose in modulating signaling pathways activated by allergens plos.org.
Data on the effects of D-mannose on specific pathway components are summarized in the table below:
| Signaling Pathway | Effect of this compound | Context | Source |
| mTOR/NF-κB | Downregulation of activation | TNF-α-induced inflammation in keratinocytes | techscience.comnih.govresearchgate.net |
| NF-κB | Suppression of activation | Response to viral infections and inflammation | asm.org |
| Inhibition of activation | Macrophages stimulated by allergens | plos.org | |
| mTOR | Inhibition of activation | Inflammatory response in AD mice | researchgate.net |
| PI3K/Akt/mTOR | Regulation of lipid metabolism | Alcoholic liver disease in hepatocytes | frontiersin.org |
| ERK | Inhibition of activation | Macrophages stimulated by allergens | plos.org |
| JNK | Inhibition of activation | Macrophages stimulated by allergens | plos.org |
Amelioration of Intestinal Inflammation (e.g., Ulcerative Colitis)
This compound has shown potential in ameliorating intestinal inflammation, particularly in models of ulcerative colitis (UC). Studies in mice have demonstrated that D-mannose treatment can significantly mitigate weight loss and inflammatory progression induced by dextran (B179266) sodium sulfate (B86663) (DSS) techscience.com. D-mannose treatment effectively alleviated symptoms of TNBS-induced UC in mice, reducing inflammation by decreasing the expression of proinflammatory cytokines and inflammatory mediators nih.gov.
The mechanisms behind these effects include the ability of D-mannose to reduce oxidative stress and upregulate the proportion of regulatory T (Treg) cells, specifically both CD4(+) and CD8(+) Tregs, which help to dampen immune responses in the gut nih.gov. D-mannose may also influence the gut microbiota, which plays a crucial role in the pathogenesis of inflammatory bowel disease (IBD) nih.gov.
Furthermore, D-mannose has been shown to promote mucosal healing and restore intestinal epithelial barrier function in experimental colitis by inducing AMPK phosphorylation and reducing mTOR phosphorylation in macrophages rsc.orgnih.gov. This modulation of macrophage polarization (inhibiting M1 and promoting M2) contributes to the amelioration of inflammation and fostering of epithelial restitution rsc.orgnih.gov.
Research indicates that D-mannose can enhance the immunosuppressive function of CD4(+) Treg cells by increasing the production of IL-10, thereby reducing the release of pro-inflammatory factors like IL-1β, IL-6, and TNF-α nih.gov.
Data on the effects of D-mannose in intestinal inflammation models are summarized below:
| Model | Effect of this compound | Key Findings | Source |
| DSS-induced colitis (mice) | Mitigated weight loss and inflammatory progression | Reduced inflammatory cytokine expression, downregulated mTOR/NF-κB activation. | techscience.com |
| TNBS-induced UC (mice) | Alleviated UC symptoms, reduced inflammation, inhibited oxidative stress, upregulated Tregs | Decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), increased GSH and SOD, decreased MDA, increased CD4(+) and CD8(+) Tregs. | nih.gov |
| Experimental colitis | Ameliorated inflammation, promoted mucosal healing, restored intestinal barrier function | Increased tight junction protein expression, reduced intestinal permeability, inhibited M1 macrophage polarization, promoted M2 polarization. | rsc.orgnih.gov |
Therapeutic Potential in Autoimmune Diseases (e.g., Type 1 Diabetes, Asthma, Multiple Sclerosis, Lupus)
This compound has demonstrated therapeutic potential in various autoimmune diseases by modulating immune responses. Studies have shown that D-mannose can suppress immunopathological signs in mouse models of autoimmune diabetes and airway inflammation techscience.comnih.govnih.gov. This effect is linked to the ability of D-mannose to increase the proportion of Foxp3+ Treg cells, which are essential for maintaining immune tolerance techscience.comnih.govnih.gov.
In mouse models of type 1 diabetes (T1D), oral administration of D-mannose has been shown to prevent and suppress the disease nih.gov. This is attributed to the induction of Treg cells through the activation of transforming growth factor beta (TGF-β) nih.gov.
For asthma, D-mannose supplementation suppressed airway inflammation in mouse models techscience.comnih.govnih.gov. This effect is also associated with the induction of Treg cells techscience.comnih.govnih.gov.
In models of lupus, D-mannose has shown immunoregulatory effects, including the expansion of Treg cells, induction of immature conventional dendritic cells, and downregulation of effector T cell activation nih.govspringermedizin.deresearchgate.netnih.gov. While D-mannose ameliorated autoimmune activation in lupus models, its effect was observed to be weaker compared to its effects in type 1 diabetes and OVA-induced airway inflammation models nih.govspringermedizin.de.
While the search results mention multiple sclerosis as a disease potentially suppressed by mannose nih.govnih.govfrontiersin.org, detailed research findings or specific mechanisms related to this compound and multiple sclerosis were not prominently featured in the provided snippets.
Data on the effects of D-mannose in autoimmune disease models are summarized below:
| Disease Model | Effect of this compound | Key Findings | Source |
| Autoimmune diabetes (mice) | Suppressed immunopathological signs, prevented and suppressed diabetes development | Increased proportion of Foxp3+ Treg cells, induced Treg cells via TGF-β activation. | techscience.comnih.govnih.gov |
| Airway inflammation (mice) | Suppressed airway inflammation | Increased proportion of Foxp3+ Treg cells, induced Treg cells via TGF-β activation. | techscience.comnih.govnih.gov |
| Lupus (mouse models) | Ameliorated autoimmune activation, decreased autoantibody production (in cGVHD model) | Expanded Treg cells, induced immature conventional dendritic cells, downregulated effector T cell activation, reduced effector memory and follicular helper T cells, germinal center B cells, and plasma cells (in cGVHD model). | nih.govspringermedizin.deresearchgate.netnih.gov |
Modulation of Bone Loss and Osteoarthritis Progression
This compound has shown promise in modulating bone loss and the progression of osteoarthritis. Studies have indicated that D-mannose can attenuate bone loss induced by senility, estrogen deficiency, and weightlessness in mice medchemexpress.comresearchgate.netnih.gov. These effects are potentially mediated by D-mannose-induced proliferation of Treg cells and gut microbiota-dependent anti-inflammatory effects medchemexpress.comresearchgate.net. D-mannose also inhibited osteoclast cell fusion, a key process in bone resorption, in rats under weightlessness researchgate.netnih.gov. Furthermore, D-mannose reduced inflammation-related bone loss in a rat model of periodontitis drbicuspid.com.
In the context of osteoarthritis (OA), D-mannose has been shown to suppress its development and delay IL-1β-induced degeneration in chondrocytes frontiersin.orgresearchgate.netnih.govresearchgate.net. D-mannose exhibits chondroprotective effects by enhancing autophagy activated via the AMPK pathway and by attenuating the sensitivity of chondrocytes to ferroptosis, a type of cell death frontiersin.orgnih.govresearchgate.net. HIF-2α has been identified as a central mediator in D-mannose-induced ferroptosis resistance in chondrocytes nih.gov.
Data on the effects of D-mannose on bone loss and osteoarthritis are summarized below:
| Condition | Effect of this compound | Key Findings | Source |
| Bone loss (mice/rats) | Attenuated bone loss, improved bone mineral density | Potentially mediated by Treg proliferation and gut microbiota, inhibited osteoclast cell fusion, reduced inflammation-related bone loss (in periodontitis model). | medchemexpress.comresearchgate.netnih.govdrbicuspid.com |
| Osteoarthritis (mice) | Suppressed OA development, alleviated OA progression and cartilage degeneration | Delayed IL-1β-induced degeneration in chondrocytes, enhanced autophagy via AMPK pathway, attenuated chondrocyte sensitivity to ferroptosis, inhibited HIF-2α-mediated ferroptosis. | frontiersin.orgresearchgate.netnih.govresearchgate.net |
Effects on Wound Healing Processes
This compound has been investigated for its effects on wound healing processes. Research suggests that D-mannose can accelerate wound healing and reduce scar formation techscience.comresearchgate.netd-mannitol.comnih.govresearchgate.net. Topical application of D-mannose on wounds has been shown to shorten healing time and visibly attenuate scarring nih.govresearchgate.net.
A proposed mechanism involves D-mannose binding to mannose-binding lectin (MBL), which activates the innate immune system, leading to phagocytosis of pathogens and clearance of degraded cells, thereby reducing inflammation and implicitly wound healing time nih.govresearchgate.net. D-mannose may also influence the coagulation process by binding to fibrinogen, resulting in a finer and denser fibrin (B1330869) structure that reduces collagen scars nih.govresearchgate.net.
Furthermore, D-mannose has been shown to promote diabetic wound healing by inhibiting the formation of advanced glycation end products (AGEs) in keratinocytes, which subsequently upregulates the AMPK/Nrf2/HO-1 signaling pathway nih.gov. This suggests a potential therapeutic application for D-mannose in treating refractory wounds in diabetic patients nih.gov.
Data on the effects of D-mannose on wound healing are summarized below:
| Process | Effect of this compound | Key Findings | Source |
| Wound healing | Accelerated healing time, reduced scar formation | Shortened healing time compared to antiseptic treatment, attenuated scarring, proposed mechanism involves MBL activation and influence on fibrin structure. | techscience.comresearchgate.netd-mannitol.comnih.govresearchgate.net |
| Diabetic wounds | Promoted healing | Inhibited AGEs formation in keratinocytes, upregulated AMPK/Nrf2/HO-1 signaling pathway, protected keratinocytes from high glucose stimulation, orchestrated inflammatory microenvironment in diabetic skin. | researchgate.netnih.gov |
Congenital Disorders of Glycosylation (CDG)
This compound is relevant in the context of Congenital Disorders of Glycosylation (CDG), particularly Carbohydrate-Deficient Glycoprotein Syndrome type 1b (CDG-1b). CDG-1b is a genetic disorder caused by a deficiency in the enzyme phosphomannose isomerase (PMI), which converts fructose-6-phosphate (B1210287) to mannose-6-phosphate webmd.com. This deficiency impairs the synthesis of N-linked glycoproteins.
Oral administration of D-mannose has been recognized as a successful treatment for CDG-1b, improving digestive problems, low blood sugar, and blood clotting disorders in affected individuals biorxiv.orgwebmd.com. This highlights the critical role of mannose in proper protein glycosylation and the therapeutic benefit of mannose supplementation in this specific genetic disorder.
Data on the use of D-mannose in CDG are summarized below:
| Disorder | Effect of this compound | Key Findings | Source |
| CDG-1b | Improved digestive problems, low blood sugar, and blood clotting disorders | Successful treatment for the genetic deficiency in phosphomannose isomerase, highlighting role in glycoprotein synthesis. | biorxiv.orgwebmd.com |
Advanced Research Methodologies and Analytical Techniques
Quantification and Detection of Alpha-D-Mannose and its Metabolites
Accurate measurement of this compound and its phosphorylated forms, such as this compound 1-phosphate (α-Man1P), is crucial for understanding their physiological concentrations and metabolic flux. A variety of analytical techniques are employed for this purpose, offering different levels of sensitivity, specificity, and throughput.
Chromatographic Techniques (e.g., LC-MS/MS, HPLC, HPAEC-PAD, GC/MS, UPLC)
Chromatographic methods are widely used for the separation and quantification of carbohydrates, including this compound and its metabolites. These techniques often involve coupling with sensitive detectors to enable precise measurements in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is a common method for analyzing D-mannose in biological fluids like serum. Some HPLC methods require derivatization of sugars before analysis, which can be time-consuming. nih.govfrontiersin.org A novel HPLC method has been established for the simultaneous determination of free mannose and glucose in serum, involving direct derivatization and gradient elution on a C18 column. frontiersin.org
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantifying D-mannose. An LC-MS/MS assay has been developed and validated for the accurate quantification of D-mannose in human plasma, capable of discriminating mannose from glucose, its C2 epimer, which is present at much higher concentrations in humans. nih.govunipi.it This method involves a quick sample preparation without derivatization, making it suitable for routine use. unipi.it The method demonstrated satisfactory selectivity, linearity, reproducibility, and accuracy within the range of interest. unipi.it LC-MS methods have also been reported for the simultaneous quantitation of PMP-labeled monosaccharides. nih.gov
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is an established technique for the carbohydrate analysis of glycoproteins and is routinely used for determining monosaccharide, sialic acid, mannose-6-phosphate (B13060355) (M-6-P), and oligosaccharide contents. researchgate.net HPAEC-PAD relies on the electrocatalytic oxidation of carbohydrates at high pH and is a sensitive chromatographic technique used in glycoprotein (B1211001) analysis. researchgate.net Compared to HPLC-RI, HPAEC-PAD has shown a higher capacity for separating and quantifying sugars. mdpi.com
Gas Chromatography-Mass Spectrometry (GC/MS) is another technique used for the analysis of D-mannose in biological fluids. frontiersin.org However, GC-MS analysis of carbohydrates typically requires multiple derivatization steps to make them volatile, which can be time-consuming and require a higher amount of material. nih.gov
Ultra-High-Performance Liquid Chromatography (UPLC) , a more recent advancement in liquid chromatography, offers improved resolution, speed, and sensitivity compared to traditional HPLC, making it suitable for complex biological samples.
Enzymatic and Colorimetric Assays for Specific Metabolites (e.g., α-Man1P)
Enzymatic and colorimetric assays provide alternative approaches for quantifying specific mannose metabolites, often offering simplicity and higher throughput compared to chromatographic methods.
An enzymatic colorimetric method has been developed for the quantification of α-D-mannose 1-phosphate (α-Man1P). jst.go.jp This method converts α-Man1P into D-glucose 6-phosphate through a series of enzymatic steps involving phosphomannomutase (PMM), mannose 6-phosphate isomerase (M6PI), and glucose 6-phosphate isomerase (G6PI). jst.go.jp The resulting D-glucose 6-phosphate is then quantified using glucose 6-phosphate dehydrogenase (G6PDH) and thio-NAD+, with the absorbance of the reduced thio-NADH measured at 400 nm. jst.go.jp This method is not affected by the presence of various other sugars, including D-mannose. jst.go.jp While chromatographic techniques like HPLC or fluorophore-assisted carbohydrate electrophoresis can measure α-Man1P, they are often more cumbersome and time-consuming for a large number of samples, highlighting the utility of colorimetric methods. jst.go.jp
Colorimetric assays are also used to determine the activity of enzymes involved in mannose metabolism, such as alpha-mannosidase (AMA). An alpha-mannosidase activity assay kit utilizes a synthetic substrate that is cleaved by AMA to release 4-nitrophenol, which produces a colorimetric signal at 405 nm that is directly proportional to the enzyme activity. sigmaaldrich.com This type of assay is suitable for various biological samples, including plasma, serum, tissue, and cell culture media. sigmaaldrich.com
Electrophoretic Methods (e.g., Fluorophore-Assisted Carbohydrate Electrophoresis)
Electrophoretic methods, particularly Fluorophore-Assisted Carbohydrate Electrophoresis (FACE), are valuable for separating and analyzing carbohydrates based on size and charge.
FACE is a high-resolution polyacrylamide gel electrophoretic procedure that separates oligosaccharides after labeling their terminal aldehydes with a charged fluorophore like 8-aminonaphthalene-1,3,6-trisulfonate (ANTS). nih.govias.ac.ingoogle.com This labeling imparts a strong negative charge, enabling separation by size. nih.govias.ac.ingoogle.com The relative abundance of each saccharide is represented by the fluorescence intensity of the resulting band on the gel. ias.ac.in FACE can measure steady-state levels of intermediary mannose metabolites, including sugar phosphates, lipid-linked oligosaccharides (LLO), and free glycans. nih.gov It has been used to analyze oligosaccharides released from LLOs and to study the interactions of carbohydrates and proteins. ias.ac.inipb.pt FACE is considered a sensitive and accurate method for the direct analysis of dolichol pyrophosphate-linked oligosaccharides. ipb.pt Compared to mass spectrometry and capillary electrophoresis, FACE can be less costly as it utilizes standard gel electrophoresis equipment. mybiosource.com
In Vitro and Ex Vivo Cellular Studies
In vitro and ex vivo cellular studies are essential for investigating the cellular uptake, metabolism, and biological effects of this compound in a controlled environment.
Cell Culture Models for Mechanistic Investigations
Cell culture models provide simplified systems to study the mechanisms of mannose metabolism and its impact on cellular processes. Various cell lines are utilized, depending on the research question.
Chinese hamster ovary (CHO) cells are commonly used in cell culture studies, including those investigating mannose metabolism and its effect on protein glycosylation. researchgate.netfrontiersin.orgresearchgate.net Studies in CHO cells have explored mannose as a carbon source, demonstrating its entry into glycolysis and the TCA cycle. researchgate.net The addition of chemical additives to CHO cell cultures has been shown to influence N-glycan glycosylation, leading to an increase in high mannose N-glycans without negatively impacting cell culture performance. researchgate.net Growing CHO cells with mannose as the major carbon source can lead to higher intracellular mannose concentrations, potentially increasing high-mannose glycans on expressed IgG. researchgate.net
Other cell lines, such as acute myeloid leukemia (AML) cell lines (Molm13, Kasumi, MV4-11, and THP1), have been used to assess their ability to utilize different sugar sources, including mannose. mdpi.com These studies have shown that some AML cell lines can grow with mannose at a rate comparable to glucose, indicating its potential as an alternative metabolic substrate. mdpi.com
Cell culture models are valuable for understanding the metabolic adaptation of cancer cells and their ability to utilize alternative nutrients like mannose. mdpi.com Physiologically relevant cell culture media, such as Human Plasma-Like Medium (HPLM), are being developed to better mimic the in vivo environment and provide more physiologically relevant data in cell culture experiments. thermofisher.com HPLM contains concentrations of polar metabolites and salts that resemble human plasma, offering a more natural cellular environment for studying cellular function and illness. thermofisher.com
Ex vivo models, while also outside the living organism, utilize living tissues directly taken from an organism with minimal alterations, offering a system closer to the in vivo situation than traditional cell culture. qima-lifesciences.commdpi.com An ex vivo porcine bladder model has been used to investigate the effects of uropathogenic Escherichia coli (UPEC) on urothelial integrity and to evaluate the potential of D-mannose to prevent UPEC-induced changes. oup.com This model allows for controlled experimental conditions while providing insights into the interaction of mannose with tissues. mdpi.com
Lectin-Based Glycoprofiling and Adhesion Assays
Lectin-based techniques are powerful tools for analyzing glycan structures on cell surfaces and investigating the interactions between cells and mannose-binding proteins. Lectins are proteins that specifically bind to carbohydrate structures. nih.gov
Lectin-based glycoprofiling involves using lectins with known binding specificities as probes to characterize the glycan structures present on cells or glycoproteins. nih.govpnas.orgmdpi.com Lectin microarrays, which immobilize a panel of lectins, allow for a systems-level view of the glycome. pnas.orgmdpi.com These arrays can detect subtle glycosylation differences, such as variations in high mannose levels. mdpi.com For example, lectin microarray data has been used to assess changes in high mannose levels in lung tissue during influenza infection. pnas.org Lectin blotting analysis is another technique used to investigate the glycosignatures of cells and their components by probing with lectins that bind to specific glycan types, such as high mannose glycans. mdpi.com Concanavalin A (ConA) is a widely used lectin that binds to alpha-mannose and alpha-glucose, showing higher affinity for oligomannose-type N-glycans. nih.govmdpi.comresearchgate.net
Adhesion assays can be used to study the role of mannose in cell adhesion, particularly in the context of bacterial interactions. D-mannose is known to interact with E. coli, and in vitro studies have shown its ability to inhibit the binding of UPEC to the urothelium. oup.compreprints.org Lectin-based adhesion assays can quantify the binding of bacteria or cells to surfaces coated with mannose or mannosylated molecules, providing insights into the molecular basis of adhesion.
Lectin-based assays are often used for initial screening or routine monitoring due to their simplicity and speed, and their results can be correlated or validated with more quantitative techniques like mass spectrometry and capillary electrophoresis for in-depth structural characterization. mdpi.com
| Technique | Analyte(s) Targeted | Principle | Applications | Advantages | Disadvantages |
| LC-MS/MS | This compound, metabolites | Separation by LC, detection by MS/MS | Quantification in biological fluids | High sensitivity and specificity | Can be complex and require specialized equipment |
| HPLC | This compound, metabolites | Separation by liquid chromatography | Quantification in biological fluids | Widely available | May require derivatization, lower sensitivity than MS |
| HPAEC-PAD | Monosaccharides, sugar phosphates, oligosaccharides | Separation by anion-exchange chromatography, pulsed amperometric detection | Glycoprotein analysis, monosaccharide and oligosaccharide content determination | Sensitive for carbohydrates | Requires specialized equipment |
| GC/MS | Derivatized carbohydrates | Separation by GC, detection by MS | Carbohydrate analysis | Can provide structural information | Requires derivatization, lower sensitivity than LC-MS |
| UPLC | This compound, metabolites | High-resolution liquid chromatography | Fast and sensitive carbohydrate analysis | Improved speed, resolution, and sensitivity | Can be costly |
| Enzymatic/Colorimetric Assays | Specific metabolites (e.g., α-Man1P) | Enzymatic conversion coupled with colorimetric detection | Quantification of specific metabolites, enzyme activity measurement | Simple, high-throughput | Limited to specific analytes |
| Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) | Oligosaccharides, sugar phosphates, free glycans | Labeling with fluorophore, separation by gel electrophoresis | Separation and analysis of carbohydrate mixtures, LLO analysis | High resolution, relatively low cost | Primarily separates by size, semi-quantitative |
| Cell Culture Models | Cellular uptake, metabolism, effects | In vitro growth and manipulation of cells | Mechanistic investigations of mannose function and metabolism | Controlled environment, allows for manipulation | May not fully mimic in vivo conditions |
| Ex Vivo Models | Cellular uptake, metabolism, effects | Use of living tissues outside the organism | Investigation of mannose interaction with tissues | Closer to in vivo than cell culture | Limited lifespan of tissue, less amenable to manipulation |
| Lectin-Based Glycoprofiling | Glycan structures | Binding of lectins to specific carbohydrate motifs | Characterization of cell surface glycosylation patterns | Provides information on glycan presentation | Semi-quantitative, specificity depends on lectin |
| Lectin-Based Adhesion Assays | Cell-lectin interactions | Measurement of cell binding to lectins or mannosylated surfaces | Study of mannose role in cell adhesion | Direct assessment of adhesion | Can be influenced by multiple factors |
Enzyme Kinetics and Activity Characterization
Enzyme kinetics and activity characterization are crucial for understanding the metabolic pathways involving this compound and its derivatives. Research has focused on enzymes such as GDP-alpha-D-mannose pyrophosphorylase (GDP-MP) and alpha-mannosidases.
Studies on GDP-alpha-D-mannose pyrophosphorylase from Salmonella enterica, for instance, have provided detailed kinetic parameters. This enzyme catalyzes the synthesis of GDP-alpha-D-mannose from GTP and mannose-1-phosphate. Kinetic characterization revealed a Michaelis constant (Km) of 0.2 mM for GTP and 0.01 mM for mannose-1-phosphate. Substrate surplus inhibition constants (Kis) were determined as 10.9 mM for GTP and 0.7 mM for mannose-1-phosphate. The product, GDP-alpha-D-mannose, exhibited competitive inhibition with respect to GTP, with a Ki of 14.7 µM, and uncompetitive inhibition with respect to mannose-1-phosphate, with a Ki of 115 µM.
Another area of investigation involves alpha-mannosidases, enzymes that hydrolyze alpha-mannosidic linkages. In Saccharomyces cerevisiae, specific alpha-mannosidases are involved in oligosaccharide processing. Fractionation of yeast extracts revealed distinct alpha-mannosidase activities. One fraction showed activity towards both p-nitrophenyl-alpha-D-mannopyranoside and Man9GlcNAc oligosaccharide, while another fraction specifically targeted oligosaccharide alpha-mannosidase activity, removing a single mannose residue from Man9GlcNAc. fishersci.at The mannose analog, 1-deoxynojirimycin, was found to inhibit these oligosaccharide alpha-mannosidase activities. fishersci.at
Kinetic studies on GDP-mannose hydrolase (GDPMH) have provided insights into its catalytic mechanism. Using GDP-alpha-D-mannose as a substrate, mutations in the D22 residue of GDPMH significantly decreased the catalytic rate (kcat) and increased the Michaelis constant (Km), suggesting a role for D22 in catalysis rather than just substrate binding. nih.gov The use of a fluorinated substrate, GDP-2F-alpha-D-mannose, further supported a dissociative mechanism involving a cationic transition state. nih.gov
Enzymatic synthesis utilizing this compound has also been explored. A cell-free particulate system from Mycobacterium smegmatis was shown to catalyze the transfer of mannose from GDP-mannose to methyl-alpha-D-mannopyranoside, forming 2-O-alpha-D-mannopyranosyl-methyl-alpha-D-mannopyranoside. This transmannosylase activity demonstrated specificity for both the sugar nucleotide donor and the methyl monosaccharide acceptor, with an apparent Km for methyl-alpha-D-mannopyranoside of 35 mM. cenmed.com
In Vivo Preclinical Research Models
Preclinical research utilizing in vivo animal models is essential for evaluating the biological effects and potential therapeutic applications of this compound and its derivatives in the context of various diseases.
Animal Models for Disease Pathophysiology (e.g., Cancer, Autoimmunity, Infection)
Animal models are widely used to investigate the role of mannose and mannose-targeting strategies in the pathophysiology of diseases such as cancer, autoimmunity, and infection.
In cancer research, mouse models bearing tumors, such as experimental glioma and 4T1 xenograft mice models of breast cancer, have been employed to study tumor-associated macrophages (TAMs) which often overexpress the mannose receptor (CD206). nih.govnih.govamericanelements.comctdbase.org Mannose-conjugated agents, including MRI contrast agents and nanoparticles, have been used to specifically target and visualize these macrophage populations in tumor microenvironments. nih.govnih.govamericanelements.comctdbase.orgfishersci.com
Studies in autoimmune diseases have utilized mouse models of lupus (graft-versus-host disease induced and B6.lpr spontaneous models), autoimmune diabetes, and airway inflammation to investigate the immunoregulatory effects of D-mannose. jkchemical.comwikipedia.orguni.lumacsenlab.comereztech.com Research indicates that D-mannose supplementation can suppress immunopathology in these models, potentially by promoting the differentiation of regulatory T cells (Treg cells) and influencing dendritic cell activation. jkchemical.comuni.lumacsenlab.comereztech.com
In the context of infections, particularly urinary tract infections (UTIs) caused by uropathogenic Escherichia coli (E. coli), murine cystitis models have been instrumental in demonstrating the anti-adhesive properties of D-mannose and its derivatives like heptyl this compound. americanelements.comwikipedia.orgajol.infouni.luuni.luwikipedia.org These studies show that mannose-based inhibitors can reduce bacterial adhesion to uroepithelial cells and decrease bacterial levels in the bladder, supporting their potential as anti-adhesion agents against UTIs. americanelements.comwikipedia.orgajol.infouni.luwikipedia.org
Assessment of Biodistribution and Systemic Effects
Assessing the biodistribution and systemic effects of mannose-based compounds in animal models is critical for understanding their in vivo behavior and potential impact.
Biodistribution studies in tumor-bearing rats using the PET tracer 2-deoxy-2-[18F]fluoro-D-mannose ([18F]FDM) have shown uptake in tumors, with lower uptake observed in the brain compared to [18F]FDG. wikipedia.orgwikipedia.org These studies provide data on the distribution of the tracer in various organs over time, indicating its potential for tumor imaging. wikipedia.orgwikipedia.org
In the context of macrophage-targeted imaging, mannose-conjugated MRI agents and nanoparticles have been evaluated for their biodistribution and accumulation in macrophage-rich tissues in animal models of wound healing, glioma, and breast cancer. nih.govnih.govamericanelements.comctdbase.org These studies aim to confirm the specific targeting of CD206+ macrophages and assess the systemic clearance and retention of the imaging agents. nih.govnih.govamericanelements.comctdbase.org
Beyond imaging agents, the systemic effects of D-mannose have been investigated in autoimmune disease models. Studies in mice have shown that D-mannose can influence systemic immune cell populations, such as increasing the frequency of regulatory T cells and affecting the differentiation and activation of other T and B cell subsets, contributing to the observed amelioration of autoimmune phenotypes. jkchemical.comuni.lumacsenlab.comereztech.com
Biomedical Imaging Modalities
This compound and its derivatives play a significant role in the development and application of biomedical imaging modalities, particularly for targeting specific cell populations like macrophages.
Development and Application of Fluorinated Mannose Tracers (PET)
Fluorinated mannose tracers, such as 2-deoxy-2-[18F]fluoro-D-mannose ([18F]FDM), have been developed and applied for Positron Emission Tomography (PET) imaging. wikipedia.orgwikipedia.orgwikidata.orgmims.com [18F]FDM is a structural analog of the widely used glucose tracer [18F]FDG. wikidata.orgmims.com
The development of [18F]FDM involves radiosynthesis methods, often based on [18F]-nucleophilic substitution reactions. wikipedia.orgwikipedia.org Preclinical studies in animal models, including rabbits with atherosclerosis and rats with tumors, have evaluated the application of [18F]FDM for imaging inflammatory processes and tumors. wikipedia.orgwikipedia.orgwikidata.orgmims.com
Studies have shown comparable uptake of [18F]FDM and [18F]FDG in atherosclerotic lesions in a rabbit model, with [18F]FDM uptake correlating with the plaque macrophage population. wikidata.org In tumor models, [18F]FDM has demonstrated adequate tumor cell uptake via metabolic trapping and can provide high-contrast tumor images, with potentially lower uptake in the brain compared to [18F]FDG. wikipedia.orgwikipedia.orgmims.com This suggests [18F]FDM as a potential alternative PET tracer, particularly advantageous for imaging brain tumors. wikipedia.orgmims.com
The uptake mechanism of [18F]FDM in macrophages is believed to involve both glucose transporters and mannose receptors, offering a potential avenue for more specific imaging of mannose receptor-bearing macrophage subsets. wikidata.org
Molecular MRI for Macrophage Tracking
Molecular Magnetic Resonance Imaging (MRI) techniques utilizing mannose-based agents have been developed for tracking macrophages, particularly those expressing the mannose receptor CD206. nih.govnih.govamericanelements.comctdbase.orgfishersci.com
Mannose-conjugated MRI contrast agents, such as those incorporating gadolinium (Gd) chelates (e.g., Mann2-DTPA-Gd and MannGdFish), have been designed to target CD206+ macrophages. nih.govnih.govctdbase.org These agents have been successfully applied in animal models of wound healing, experimental glioma, and stroke to noninvasively track changes in CD206+ macrophage populations. nih.govnih.govctdbase.org The imaging signals obtained with these agents have shown correlation with other methods of assessing macrophage presence and polarization. nih.govnih.gov
Furthermore, fluorinated nanoparticles decorated with mannose ligands have been developed for 19F MRI to visualize tumor-associated macrophages. americanelements.com These nanoparticles, encapsulating perfluoro-15-crown-5-ether (PFCE) as the 19F MRI contrast agent, are preferentially taken up by macrophages overexpressing mannose receptors. americanelements.com In mouse models of breast cancer, these mannose-decorated nanoparticles enabled the visualization of TAMs in the tumor microenvironment using 19F MRI. americanelements.com This approach leverages the low natural background of 19F in the body to provide robust and specific signals for macrophage detection. americanelements.com
These molecular MRI techniques offer promising tools for noninvasive monitoring of macrophage involvement in various pathological conditions, providing valuable insights for diagnosis and therapeutic evaluation. nih.govnih.govamericanelements.comctdbase.orgfishersci.com
Fluorescence Imaging of Cellular Uptake
Fluorescence imaging is a valuable tool for visualizing and studying the cellular uptake of this compound and its derivatives. This technique typically involves labeling mannose or mannosylated compounds with a fluorescent probe, allowing their localization and accumulation within cells to be tracked in real-time or fixed samples. Studies have utilized fluorescently labeled mannosylated constructs, such as mannosylated polyrotaxanes, to investigate their internalization by cells, particularly those expressing mannose receptors like macrophages. nih.gov The uptake of these fluorescently tagged molecules can be observed using fluorescence microscopy, providing visual evidence of cellular entry and intracellular distribution. researchgate.net The intensity of fluorescence within cells can also be quantified to assess the efficiency and extent of uptake under different conditions. nih.gov Furthermore, the use of fluorescent nanodiamonds functionalized with mannose has been explored for bioimaging and cell tracking, demonstrating their potential for visualizing cellular uptake. researchgate.net The presence of this compound or beta-D-galactose containing glycoproteins on cellular membranes can also be detected using fluorescence-based methods, such as those involving fluorescent nanocomposites with attached lectins. exp-oncology.com.ua
Glycoproteomics and Structural Biology Approaches
Glycoproteomics and structural biology provide crucial insights into the complex world of protein glycosylation, where this compound plays a significant role, particularly in the formation of high-mannose glycans. These approaches aim to identify glycoproteins, characterize the attached glycans, determine glycosylation sites, and understand the structural and functional consequences of these modifications.
Mass Spectrometry for Glycoprotein and Glycan Characterization
Mass spectrometry (MS) is a cornerstone technique in glycoproteomics for the detailed characterization of glycoproteins and their associated glycans. nih.govresearchgate.net MS can be used to analyze intact glycoproteins, deglycosylated proteins, glycopeptides, or released glycans, providing information on molecular weight, composition, and structure. biocompare.com
For glycan characterization, techniques like liquid chromatography-mass spectrometry (LC/MS) are widely employed. nih.govbiocompare.com High-resolution accurate mass MS is particularly useful for determining the elemental composition of glycans. biocompare.com Ion mobility spectrometry-tandem mass spectrometry (IMS-MS/MS) allows for the separation and characterization of glycan isomers, which is challenging due to their structural diversity. nih.govnih.gov Fragmentation techniques such as collision-induced dissociation (CID) and electron transfer dissociation (ETD) are used in tandem MS (MS/MS or MSn) to obtain structural information about glycans and glycopeptides. nih.govpnas.orgacs.orgacs.org These methods help in identifying glycan sequences and branching patterns. nih.gov
In glycoproteomics, MS is used to identify glycoproteins and their glycosylation sites. Analyzing glycopeptides, which consist of a peptide backbone with an attached glycan, allows for site-specific glycan analysis. biocompare.com Specialized MS fragmentation techniques can simultaneously characterize both the glycan and peptide moieties and pinpoint the glycosylation site. biocompare.com Workflows often involve enzymatic digestion of proteins followed by enrichment of glycopeptides before MS analysis. pnas.orgpnas.org
Mass spectrometry has been instrumental in identifying and characterizing high-mannose glycans. Studies have used MS to analyze high-mannose glycans released from glycoproteins like bovine ribonuclease B, allowing for the identification of different glycan compositions and isomers. nih.govnih.gov Databases containing MSn mass spectra and chromatograms of high-mannose glycan isomers are being developed to facilitate rapid identification. acs.org
Enzymatic Deglycosylation in Proteomic Studies
Enzymatic deglycosylation is a critical step in many glycoproteomic workflows, allowing for the removal of glycans from proteins or peptides to simplify analysis or reveal underlying peptide sequences. Different enzymes exhibit specificity for various glycan types and linkages. creative-biolabs.com
For N-linked glycans, which commonly feature a mannose-containing core, several enzymes are used. PNGase F is a widely used enzyme that cleaves most N-linked oligosaccharides, including high-mannose, hybrid, and complex types, by cleaving the glycosidic bond between the asparagine residue and the innermost GlcNAc. creative-biolabs.com This cleavage deaminates the asparagine to aspartic acid and releases the intact glycan. PNGase A has broader specificity and can remove glycans with core α(1→3)-fucose, which are resistant to PNGase F. creative-biolabs.comresearchgate.net
Endoglycosidases, such as Endoglycosidase H (Endo H) and Endoglycosidase F (Endo F), cleave within the glycan structure itself, leaving one or more GlcNAc residues attached to the asparagine. creative-biolabs.com Endo H specifically cleaves high-mannose and some hybrid glycans, making it useful for differentiating these from complex glycans. nih.gov Endo F enzymes (Endo F1, F2, and F3) have different specificities for high-mannose and hybrid structures.
Enzymatic deglycosylation is often coupled with protease digestion to generate glycopeptides or deglycosylated peptides for MS analysis. nih.gov This allows for the identification of glycosylation sites and the determination of site-specific glycosylation occupancy. nih.gov The choice of deglyglycosylation enzyme depends on the type of glycans being studied and the goals of the proteomic analysis. creative-biolabs.com
Computational Modeling and Molecular Dynamics Simulations of Glycoprotein Interactions
Computational modeling and molecular dynamics (MD) simulations are increasingly important tools for understanding the structure, dynamics, and interactions of glycoproteins involving mannose. These methods provide atomic-level insights that complement experimental data. beilstein-journals.orgnih.gov
MD simulations can explore the intricate dynamics of glycan interactions with biomolecules, including proteins. beilstein-journals.org This allows researchers to investigate how glycans, such as mannose-containing oligosaccharides, bind to their target proteins, providing insights into binding mechanisms, thermodynamics, and complex stability. beilstein-journals.org Computational models have been used to study the recognition of high-mannose oligosaccharides by lectins like cyanovirin-N, explaining the relative affinity of binding sites for different saccharides. nih.gov
Furthermore, MD simulations can be used to study the influence of the protein environment on glycan structure and accessibility. rsc.org Glycan-protein interactions can affect the accessibility of glycans to processing enzymes, influencing the final glycan structures present on a glycoprotein. rsc.org Computational approaches, in conjunction with experimental data, help to elucidate how the protein's tertiary structure can impact N-glycan remodeling in a site-specific manner. rsc.org Accurate force fields are crucial for reliable MD simulations of carbohydrate and glycoprotein systems. beilstein-journals.orgnih.gov
Computational studies have also investigated the dynamic interaction strength of different monosaccharides, including mannose, with proteins like human surfactant protein D, revealing differences in their unbinding processes. acs.org
Synthetic Biology and Glycoengineering Applications
Synthetic biology and glycoengineering approaches leverage our understanding of glycosylation pathways to design and create novel glycoconjugates and modify the glycosylation patterns of cells and proteins. This compound and its derivatives are key components in these efforts, particularly in the design of targeted molecules and the engineering of high-mannose structures.
Design and Synthesis of Mannoside Derivatives and Analogues
The design and synthesis of mannoside derivatives and analogues are active areas of research with various applications, including the development of targeted therapeutics and probes. This involves creating molecules that mimic or incorporate the this compound structure, often with modifications to enhance specific properties like binding affinity, stability, or conjugation capabilities. acs.orgmdpi.commdpi.comresearchgate.netacs.org
Synthetic strategies for mannoside derivatives often involve chemical reactions to modify the mannose structure, introduce linker molecules, or attach targeting ligands. Examples include the synthesis of mannose-6-phosphate analogues, which have been investigated for their role in angiogenesis. mdpi.commdpi.com These syntheses can involve multi-step procedures using various chemical reagents and protecting groups. mdpi.comresearchgate.netmdpi.com
Mannoside derivatives can be designed as multivalent structures to enhance binding to mannose-binding proteins or receptors. acs.org For instance, mannosylated dextran (B179266) derivatives have been synthesized for potential use in sentinel lymph node detection, utilizing the recognition of mannose receptors by lymph node macrophages. mdpi.com The synthesis of mannose-containing analogues of oligosaccharides is also pursued to study their biological activities. nih.gov
The synthesis of mannoside derivatives can also involve enzymatic methods, offering potentially greener and more cost-effective routes for producing specific mannose-containing molecules like mannose-6-phosphate. mdpi.com Furthermore, synthetic biology approaches can be used to engineer cells, such as yeast or mammalian cells, to produce glycoproteins with altered mannosylation patterns or to incorporate synthetic mannoside analogues into cellular structures. nih.govnih.govgoogle.com This includes modifying glycosyltransferase expression to control glycan branching and sialylation, impacting the final glycan structures on recombinant proteins. nih.gov
The design and synthesis of mannoside derivatives and analogues require careful consideration of stereochemistry and regioselectivity to ensure the correct presentation of the mannose moiety for biological recognition. acs.org
Engineering of Mannose-Targeting Ligands for Drug Delivery and Diagnostics
The mannose receptor (MR, CD206) is a C-type lectin receptor predominantly expressed on macrophages and dendritic cells. mdpi.comnih.gov This receptor plays a crucial role in the recognition and internalization of glycosylated ligands and pathogens, making it a significant target for diverse therapeutic and diagnostic applications. mdpi.comnih.gov The carbohydrate recognition domains (CRDs) of the MR exhibit high binding affinity for branched and linear oligosaccharides, including those with terminal mannose, fucose, or N-acetylglucosamine residues. nih.gov CTLDs 4 and 5 are particularly important for sugar-binding activity. nih.gov
Engineering mannose-targeting ligands involves designing molecules that can selectively bind to the MR, thereby facilitating the targeted delivery of associated therapeutic or diagnostic agents to cells expressing this receptor. mdpi.comnih.gov Multivalent presentation of mannose on various platforms, such as peptides, proteins, polymers, micelles, liposomes, dendrimers, and nanoparticles, has proven to be a valuable strategy for achieving selective and efficient delivery to MR-expressing cells. mdpi.comnih.govencyclopedia.pub These mannosylated carriers can encapsulate or entrap a variety of molecules, including hydrophilic, amphipathic, and lipophilic drugs, genes, and therapeutic RNA molecules. mdpi.comnih.govencyclopedia.pub
Research highlights the importance of the structural features of mannose-containing ligands for successful MR binding. mdpi.comnih.gov Branching, multimerization, and the number of mannose moieties influence MR-based uptake. mdpi.com The arrangement and location of mannose units, such as shorter distances between mannose groups, are important for effective receptor targeting and binding. mdpi.com Branched mannosylated ligands generally show higher affinity for the MR than linear structures. mdpi.com The linkage between the carrier and the mannose derivative also affects stability under physiological conditions and, consequently, the system's efficiency. mdpi.com
Mannose-targeted systems have been explored for delivering antibacterial drugs to activated macrophages, which can harbor resistant and dormant infections. mdpi.com Studies have investigated ligands of different molecular architecture and molecular weight to optimize delivery systems and understand their influence on CD206+ macrophage uptake. mdpi.com Concanavalin A (ConA) is often used as a model for CD206+ macrophage mannose receptors in affinity studies due to its high similarity. mdpi.com
Engineered mannose-targeting ligands are being applied in various areas:
Drug Delivery: Mannosylated liposomes have shown favorable targeting of macrophages, increasing cellular uptake both in vitro and in vivo. mdpi.comencyclopedia.pub They have been used for targeted delivery in cancer therapy, including targeting tumor-associated macrophages (TAMs). mdpi.comencyclopedia.pub Mannosylated micelles have successfully delivered therapeutic mRNA and lipophilic cancer drugs like doxorubicin, with the mannose ligand contributing to micelle stabilization and active targeting of cancer cells expressing MRs. mdpi.comencyclopedia.pub Mannose-functionalized silica (B1680970) nanoparticles have also demonstrated specific binding to certain cancer cells. rsc.org
Diagnostics: The MR is recognized as a potential target for imaging and diagnosis due to its role in immune homeostasis and antigen uptake during pathological conditions. nih.gov An injectable near-infrared fluorescence (NIRF) probe was developed by conjugating maleimide-polyethylene glycol-mannose as mannose receptor binding ligands to specifically target macrophages in high-risk arterial plaques for intravascular optical imaging. nih.gov This probe showed high affinity for mannose receptors and allowed direct visualization of plaque macrophages in animal models. nih.gov Tilmanocept (Lymphoseek), a non-colloidal agent, targets the CD206 mannose receptor on macrophages for diagnostic lymphatic mapping. taylorandfrancis.com
Table 1: Examples of Mannose-Targeting Ligands and Delivery Systems
| Ligand/System Type | Application Area | Key Findings | Source |
| Mannosylated Liposomes | Drug Delivery (Cancer) | Enhanced cellular internalization and tumor penetration via MR-mediated TAM targeting. mdpi.comencyclopedia.pub Potential for regulating tumor microenvironment. mdpi.com | mdpi.comencyclopedia.pub |
| Mannosylated Micelles | Drug Delivery (Cancer) | Delivered therapeutic mRNA and doxorubicin; mannose ligand aids stability and targeting of MR-expressing cancer cells. mdpi.comencyclopedia.pub | mdpi.comencyclopedia.pub |
| Mannose-Functionalized NPs | Drug Delivery | Used for targeted delivery of drugs, genes, and therapeutic RNA molecules. encyclopedia.pub Specific binding to certain cancer cells shown with silica NPs. rsc.org | encyclopedia.pubrsc.org |
| Mannosylated Polymeric Ligands | Drug Delivery (Macrophages) | More efficient uptake by macrophages compared to unmodified polymers. mdpi.com Effectiveness influenced by molecular weight, mannosylation degree, and distance between mannose clusters. mdpi.com | mdpi.com |
| Mannose-PEGylated Liposomes | Drug Delivery | Improved in vitro MR-binding affinity with serine-glycine repeat spacer. nih.gov Used in nanoprodrugs for anti-inflammatory activity. nih.gov | nih.gov |
| MMR-NIRF Probe | Diagnostics (Imaging) | Targeted macrophages in high-risk arterial plaques for intravascular optical imaging in animal models. nih.gov High affinity for mannose receptors. nih.gov | nih.gov |
| Tilmanocept | Diagnostics (Lymphatic Mapping) | Targets CD206 mannose receptor on macrophages for binding in lymph nodes. taylorandfrancis.com | taylorandfrancis.com |
Rational Design of Glycosylated Therapeutic Agents and Vaccines
Glycosylation, the enzymatic process of adding glycans to proteins or lipids, significantly influences immune recognition and response modulation. frontiersin.org Pathogen recognition receptors (PRRs) on immune cells recognize specific glycan patterns on pathogens, initiating innate immunity and shaping adaptive responses. frontiersin.org Rational design of therapeutic agents and vaccines involves strategically incorporating or modifying glycosylation patterns to enhance efficacy, stability, targeting, and immunogenicity. frontiersin.orgnih.govmdpi.com
In the context of therapeutic proteins, glycosylation can improve folding, trafficking, ligand interactions, solubility, stability, and pharmacokinetic/pharmacodynamic properties. frontiersin.org Engineered glycosylation has been employed to optimize the in vivo pharmacological behavior of protein drugs by enabling targeted delivery to disease-affected tissues. nih.gov This strategy is particularly relevant for treating lysosomal storage diseases, where enzyme transport to lysosomes is mediated by receptor-mediated endocytosis after targeting mannose and mannose-6-phosphate receptors. nih.gov Examples include enzymes like β-glucocerebrosidase, α-glucosidase, and α-galactosidase, where targeting to the desired site of action has increased therapeutic efficacy. nih.gov Terminal sialylation on glycans can minimize binding to the mannose receptor and prolong the action of proteins in circulation. mdpi.com
For vaccines, glycosylation plays a pivotal role in modulating the targeting of PRRs and shaping adaptive immunity. frontiersin.org Understanding how glycosylation affects antigen stability, trafficking, and immunogenicity is crucial for designing vaccines that better mimic natural pathogen profiles. frontiersin.org Glycoconjugate vaccines, which link a glycan to a carrier protein, are a prime example of rationally designed glycosylated vaccines. nih.govfrontiersin.orgtandfonline.com This approach enhances the immunogenicity of pathogen glycan structures, leading to stronger and longer-lasting immune responses compared to pure polysaccharides. frontiersin.orgnih.gov Glycoconjugate vaccines have been successful against various bacterial infections by inducing T cell-dependent immune responses, promoting B cell maturation, and class switching from IgM to polysaccharide-specific IgG. frontiersin.orgtandfonline.comnih.gov
Mannose-specific receptors, such as those on dendritic cells, are explored as targets for vaccine development. sussex-research.com Designing vaccines that utilize mannose receptor-mediated antigen uptake by dendritic cells can enhance antigen presentation and stimulate potent immune responses against infectious agents or tumor antigens. sussex-research.com Mannosylation has been shown to be an effective tool for antigen delivery to the immune system. uq.edu.au
Rational design strategies in glycosylated vaccines include:
Mimicking Pathogen Glycans: Developing synthetic glycopeptides or using nanotechnology-based scaffolds to mimic the clustered glycan presentation found on pathogens. nih.gov For example, the high-mannose patch on the HIV envelope protein gp120 is a target for broadly neutralizing antibodies, and attempts have been made to design glycoconjugate vaccines that structurally mimic this region to elicit a specific immune response. nih.govnih.gov
Controlling Glycan Structure: Modern approaches consider variables such as saccharide chain length, carbohydrate-protein ratio, linker nature, and conjugation methods to control the molecular architecture and properties of glycoconjugate vaccines. nih.gov
Utilizing Mannose for Targeting: Conjugating antigens to carriers decorated with mannose ligands to target mannose receptors on antigen-presenting cells, thereby enhancing uptake and immunogenicity. uq.edu.auresearchgate.net
Table 2: Rational Design Approaches in Glycosylated Therapeutics and Vaccines
| Design Strategy | Application Area | Mechanism/Goal | Source |
| Engineered Glycosylation (Therapeutics) | Targeted Drug Delivery | Modify glycan structure (e.g., expose mannose) to target receptors (e.g., MR, M6PR) for uptake into specific cells/organelles (e.g., lysosomes). | nih.govfrontiersin.org |
| Terminal Sialylation (Therapeutics) | Improved Pharmacokinetics | Minimize binding to clearance receptors like the mannose receptor to prolong protein circulation half-life. mdpi.com | mdpi.com |
| Glycoconjugate Vaccines | Enhanced Immunogenicity | Covalently link pathogen glycans to carrier proteins to induce T cell-dependent responses, B cell maturation, and class switching. | nih.govfrontiersin.orgtandfonline.com |
| Mimicking Pathogen Glycan Patches | Targeted Vaccine Response | Design vaccines that structurally resemble glycan clusters on pathogens (e.g., HIV high-mannose patch) to elicit specific antibodies. | nih.govnih.gov |
| Mannose-Mediated Antigen Targeting | Improved Vaccine Delivery | Conjugate antigens to mannosylated carriers to target mannose receptors on APCs, enhancing antigen uptake and presentation. uq.edu.auresearchgate.net | uq.edu.auresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
